molecular formula C7H4BrClF3N B012931 2-Bromo-6-chloro-4-(trifluoromethyl)aniline CAS No. 109919-26-8

2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Cat. No.: B012931
CAS No.: 109919-26-8
M. Wt: 274.46 g/mol
InChI Key: OVJCOPVKCCJSFE-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4BrClF3N and its molecular weight is 274.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-chloro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJCOPVKCCJSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353192
Record name 2-Bromo-6-chloro-4-(trifluoromethyl)aniline
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Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109919-26-8
Record name 2-Bromo-6-chloro-4-(trifluoromethyl)aniline
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Record name 2-Bromo-6-chloro-4-(trifluoromethyl) aniline
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 109919-26-8

This technical guide provides a comprehensive overview of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a key halogenated and trifluoromethylated aniline derivative. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications, with a focus on its role in medicinal chemistry and agrochemical development.

Chemical and Physical Properties

This compound is a polysubstituted aniline with a molecular formula of C₇H₄BrClF₃N.[1] Its structure incorporates a bromine atom, a chlorine atom, and a trifluoromethyl group, which impart unique physicochemical properties crucial for its application in the synthesis of complex organic molecules. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of parent compounds, making it a valuable moiety in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 109919-26-8[1]
Molecular Formula C₇H₄BrClF₃N[1]
Molecular Weight 274.47 g/mol
IUPAC Name This compound
Synonyms 4-Amino-3-bromo-5-chlorobenzotrifluoride[1]
Appearance White to light yellow solid[2]
Melting Point 41-43 °C (literature for a similar compound)[2]

Note: Some physical properties, such as the precise melting and boiling points, are not consistently reported in publicly available literature and may vary based on purity.

Synthesis and Experimental Protocols

General Synthesis Workflow

G cluster_0 Starting Material Preparation cluster_1 Bromination Reaction cluster_2 Work-up and Purification A 2-Chloro-4-(trifluoromethyl)aniline B Dissolve in Solvent (e.g., Acetic Acid) A->B C Add Brominating Agent (e.g., Bromine in Acetic Acid) B->C D Reaction at Controlled Temperature C->D E Quench Reaction D->E F Extraction with Organic Solvent E->F G Washing and Drying F->G H Solvent Evaporation G->H I Purification (e.g., Recrystallization or Chromatography) H->I J Final Product: This compound I->J

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bromination of a Substituted Aniline

This protocol is adapted from the synthesis of similar brominated anilines and should be optimized for the specific starting material.[3][4]

Materials:

  • 2-Chloro-4-(trifluoromethyl)aniline (starting material)

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting aniline (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath.

  • Addition of Brominating Agent: In a dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this solution dropwise to the cooled aniline solution with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the orange color disappears.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product.

Applications in Research and Development

Halogenated and trifluoromethylated anilines are valuable building blocks in medicinal chemistry and agrochemical synthesis. The presence of multiple reactive sites on this compound allows for diverse chemical modifications, making it a versatile intermediate.

3.1. Pharmaceutical Applications

Trifluoromethylated compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability and binding affinity to biological targets. Anilines, in particular, are common scaffolds in the development of kinase inhibitors.

Potential Role as a Kinase Inhibitor in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many small-molecule kinase inhibitors are designed to compete with ATP for binding to the kinase domain of key proteins in this pathway, such as MEK or ERK. The structural motifs present in this compound make it a plausible scaffold for the development of such inhibitors.

MAPK_Pathway cluster_input Signal Initiation cluster_cascade MAPK Signaling Cascade cluster_output Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle regulates Inhibitor Potential Aniline-based Kinase Inhibitor Inhibitor->MEK inhibits Antimicrobial_Mechanism cluster_bacterium Bacterial Cell ATP ATP AC Adenylate Cyclase (AC) ATP->AC cAMP cAMP AC->cAMP produces CRP CRP cAMP->CRP binds to GeneExpression Virulence & Biofilm Gene Expression CRP->GeneExpression regulates Phenotype Virulence & Biofilm Formation GeneExpression->Phenotype Inhibitor Halogenated Aniline Derivative Inhibitor->AC inhibits

References

An In-depth Technical Guide to 2-Bromo-6-chloro-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document details its physicochemical properties, provides an illustrative experimental protocol for its synthesis, and outlines its role in the production of the widely used insecticide, Fipronil.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a ready reference for researchers.

PropertyValue
Molecular Weight 274.47 g/mol
Molecular Formula C₇H₄BrClF₃N
CAS Number 109919-26-8
IUPAC Name This compound
Synonyms 4-Amino-3-bromo-5-chlorobenzotrifluoride

Synthetic Protocol: A Representative Halogenation and Functionalization Approach

The synthesis of this compound can be achieved through a multi-step process involving the halogenation of a suitable aniline precursor. The following is a representative experimental protocol adapted from general methods for the synthesis of halogenated anilines.

Objective: To synthesize this compound from 4-(trifluoromethyl)aniline.

Materials:

  • 4-(trifluoromethyl)aniline

  • N-Chlorosuccinimide (NCS)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Experimental Procedure:

  • Chlorination:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)aniline (1 equivalent) in anhydrous acetonitrile.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-4-(trifluoromethyl)aniline.

  • Bromination:

    • Dissolve the crude 2-chloro-4-(trifluoromethyl)aniline (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

    • Once the reaction is complete, work up the reaction mixture as described in the chlorination step.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound can be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and substitution pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H and C-F stretches).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Application in Agrochemical Synthesis: The Fipronil Pathway

This compound is a critical building block for the synthesis of the broad-spectrum insecticide Fipronil. The following diagram illustrates the key steps in this synthetic pathway, highlighting the incorporation of the aniline derivative.

Fipronil_Synthesis A 2-Bromo-6-chloro-4- (trifluoromethyl)aniline B Diazotization (NaNO2, HCl) A->B Step 1 C Diazonium Salt Intermediate B->C D Coupling with Ethyl 2-cyano-3-oxobutanoate C->D Step 2 E Cyclization (Hydrazine) D->E Step 3 F Pyrazole Intermediate E->F G Oxidation and further functionalization F->G Step 4 H Fipronil G->H

Caption: Synthetic pathway of Fipronil from this compound.

This pathway demonstrates the conversion of the aniline to a diazonium salt, which then undergoes a series of reactions including coupling, cyclization, and further functionalization to yield the final Fipronil molecule. The unique substitution pattern of the starting aniline is crucial for the biological activity of the resulting insecticide.

A Technical Guide to 2-Bromo-6-chloro-4-(trifluoromethyl)aniline: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a halogenated aniline derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring bromine, chlorine, and a trifluoromethyl group, imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex target molecules. This document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its applications, particularly in drug discovery.

Core Chemical Identity and Properties

This compound is an aromatic amine with the chemical formula C₇H₄BrClF₃N.[1][2][3][4] The presence of both bromine and chlorine atoms, along with a strongly electron-withdrawing trifluoromethyl group, significantly influences the reactivity of the aniline ring and the amino group.[5] These features make it a versatile precursor for a variety of chemical transformations.

Physicochemical and Identification Data

The following table summarizes the key quantitative data and identifiers for this compound.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 109919-28-8[1][2][3][4][6]
Molecular Formula C₇H₄BrClF₃N[1][2][4]
Molecular Weight 274.47 g/mol [1][4][7]
Melting Point 27-30 °C[7][8]
Boiling Point 72 °C at 0.2 mmHg[8]
SMILES Nc1c(Br)cc(cc1Cl)C(F)(F)F[1][2]
InChIKey OVJCOPVKCCJSFE-UHFFFAOYSA-N[1]

Synthetic Approach: A Representative Experimental Protocol

This protocol describes a plausible synthesis starting from 2-chloro-4-(trifluoromethyl)aniline. The amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, the bromination is directed to the ortho position.

General Protocol for Electrophilic Bromination

Objective: To synthesize this compound via electrophilic bromination of 2-chloro-4-(trifluoromethyl)aniline.

Materials:

  • 2-chloro-4-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or a similar polar aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-(trifluoromethyl)aniline (1 equivalent) in acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the representative synthesis described above.

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification A Dissolve 2-chloro-4-(trifluoromethyl)aniline in Acetonitrile B Cool to 0 °C A->B C Add N-Bromosuccinimide B->C D Monitor by TLC C->D E Quench with Water & Extract D->E F Wash with NaHCO3 & Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H I This compound H->I

References

Physical properties of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The strategic placement of bromo, chloro, and trifluoromethyl groups on the aniline scaffold makes it a versatile building block for developing complex organic molecules. This document presents quantitative data, experimental methodologies, and logical diagrams to facilitate its use in research and development.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for this compound.

PropertyValue
CAS Number 109919-26-8[2][3][4]
Molecular Formula C₇H₄BrClF₃N[2][3]
Molecular Weight 274.47 g/mol [3]
IUPAC Name This compound[3]
Synonyms 4-Amino-3-bromo-5-chlorobenzotrifluoride[2][3]
Melting Point 27-30 °C (lit.)[5]
Boiling Point 72 °C at 0.2 mmHg[5]
Density 1.7463 g/cm³ (estimate)[5]
Refractive Index 1.536[5]
InChI Key OVJCOPVKCCJSFE-UHFFFAOYSA-N[3]
SMILES NC1=C(Br)C=C(C=C1Cl)C(F)(F)F[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of halogenated anilines are crucial for ensuring reproducibility. Below are generalized methodologies based on common organic synthesis techniques for related compounds.

General Synthesis via Electrophilic Aromatic Substitution (Bromination)

The synthesis of this compound typically involves the regioselective bromination of a suitable aniline precursor. The electron-donating amino group directs the incoming electrophile (bromine) to the ortho and para positions.

Objective: To introduce a bromine atom ortho to the amino group of a pre-existing chloro-trifluoromethylaniline.

Materials:

  • Precursor: 2-Chloro-4-(trifluoromethyl)aniline

  • Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Solvent: Dichloromethane (DCM), Acetic Acid, or N,N-Dimethylformamide (DMF)

  • Acid Scavenger (if using Br₂): Sodium acetate

  • Quenching Solution: Aqueous sodium thiosulfate, sodium hydroxide solution

  • Drying Agent: Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the starting aniline precursor (1.0 equivalent) in the chosen solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to a controlled temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice-acetone bath.[6]

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-Bromosuccinimide, 1.0-1.1 equivalents) portion-wise to the stirred solution. Maintain the temperature throughout the addition to control the reaction rate and minimize side-product formation.[6]

  • Reaction Monitoring: Allow the reaction mixture to stir at a low temperature for a set period (e.g., 1 hour) and then let it warm to room temperature.[6][7] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a suitable aqueous solution. If NBS is used, a simple water wash may suffice. If Br₂ is used, an aqueous solution of sodium thiosulfate is added to consume any excess bromine. The mixture may then be extracted with an organic solvent like dichloromethane.[6][7]

  • Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or recrystallization to yield the pure this compound.[7]

Visualizations

Key Structural Features

The following diagram illustrates the primary functional groups and their positions on the aniline ring, which dictate the chemical reactivity and physical properties of the molecule.

cluster_molecule This compound cluster_substituents Key Substituents Aniline Aniline Core (Benzene Ring + Amino Group) Bromo Bromo Group (Br) Position 2 Aniline->Bromo Influences Reactivity Chloro Chloro Group (Cl) Position 6 Aniline->Chloro Modifies Lipophilicity CF3 Trifluoromethyl Group (CF3) Position 4 Aniline->CF3 Affects Electronic Properties

Caption: Logical relationship of core structure and key substituents.

General Synthesis and Purification Workflow

This diagram outlines the typical laboratory workflow for the synthesis and subsequent purification of a halogenated aniline derivative like the target compound.

start Start: Precursor Aniline + Solvent cooling Cooling (e.g., 0°C) start->cooling addition Slow Addition of Brominating Agent cooling->addition reaction Reaction Stirring & Monitoring (TLC) addition->reaction workup Aqueous Work-up & Extraction reaction->workup drying Dry Organic Layer (e.g., MgSO4) workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification product Final Product: Pure Compound purification->product

Caption: Standard laboratory workflow for synthesis and purification.

References

Technical Guide: Physicochemical Characterization of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, with a core focus on its melting point. This document outlines the relevant data, experimental protocols for its determination, and a standardized workflow for this analytical procedure.

Core Physicochemical Data

The accurate determination of a compound's melting point is a fundamental indicator of purity. For this compound (CAS No. 109919-26-8), the reported melting point exhibits a narrow range, characteristic of a pure crystalline solid. The data from various suppliers is summarized below.

PropertyValueSource
CAS Number 109919-26-8-
Molecular Formula C₇H₄BrClF₃N-
Molecular Weight 274.47 g/mol -
Melting Point 27-32 °C[1][2]
27-30 °C[3]
27 °C[4]

Experimental Protocol: Capillary Melting Point Determination

The following protocol details a standard method for determining the melting point of a crystalline organic solid, such as this compound, using a capillary melting point apparatus.

2.1. Principle

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range. A narrow melting point range is indicative of high purity.

2.2. Materials and Apparatus

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

  • Spatula

2.3. Procedure

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Place a small amount of the sample on a clean, dry surface.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform heat distribution.

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample until a small amount of the solid is forced into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

    • The packed sample height should be approximately 2-3 mm.

  • Melting Point Determination:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate to a temperature approximately 10-15 °C below the expected melting point (based on the data in Table 1).

    • Once this temperature is reached, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Recording and Analysis:

    • The melting point should be recorded as a range from the temperature of initial melting to the temperature of complete liquefaction.

    • For high-purity substances, this range should be narrow (typically ≤ 2 °C). A broad melting range may indicate the presence of impurities.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the melting point of this compound using the capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis start Start sample_prep Grind sample to a fine powder start->sample_prep pack_capillary Pack capillary tube (2-3 mm) sample_prep->pack_capillary insert_sample Insert capillary into apparatus pack_capillary->insert_sample rapid_heat Rapid heating to ~10-15°C below expected MP insert_sample->rapid_heat slow_heat Reduce heating rate to 1-2°C/min rapid_heat->slow_heat observe_melt Observe and record melting range slow_heat->observe_melt record_range Record T_initial and T_final observe_melt->record_range analyze_purity Analyze purity based on melting range record_range->analyze_purity end End analyze_purity->end

Capillary Melting Point Determination Workflow

References

A Comprehensive Technical Guide to 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical properties, a representative synthesis protocol, and its applications in drug discovery and materials science, adhering to stringent standards for data presentation and experimental methodology.

Chemical and Physical Properties

This compound is a substituted aniline derivative with the preferred IUPAC name This compound [1]. Its chemical structure and properties make it a versatile building block in organic synthesis.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 109919-26-8[1][2]
Molecular Formula C₇H₄BrClF₃N[1][2]
Molecular Weight 274.47 g/mol [1][3]
Synonyms 4-Amino-3-bromo-5-chlorobenzotrifluoride[1][2]
Melting Point 27-30°C[3]
InChIKey OVJCOPVKCCJSFE-UHFFFAOYSA-N[1]
SMILES NC1=C(Br)C=C(C=C1Cl)C(F)(F)F[1]

Synthesis and Experimental Protocols

A potential synthetic pathway could start from 4-(trifluoromethyl)aniline. The amino group would first be protected, for example, by acetylation, to control the regioselectivity of the subsequent halogenation steps. The protected aniline would then undergo chlorination and bromination. Finally, deprotection of the amino group would yield the desired product.

Below is a hypothetical experimental protocol for the synthesis of this compound.

Step 1: Protection of the Amino Group

  • Dissolve 4-(trifluoromethyl)aniline in glacial acetic acid.

  • Add acetic anhydride dropwise while stirring at room temperature.

  • Continue stirring for 2 hours.

  • Pour the reaction mixture into ice water to precipitate the N-acetylated product.

  • Filter, wash with cold water, and dry the product.

Step 2: Chlorination

  • Dissolve the N-acetylated product in a suitable solvent such as dichloromethane.

  • Cool the solution to 0-5°C.

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the organic layer with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Bromination

  • Dissolve the chlorinated intermediate in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, dropwise at 0-5°C[4].

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with a solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with sodium bicarbonate and brine.

  • Dry the organic phase and remove the solvent in vacuo.

Step 4: Deprotection of the Amino Group

  • Reflux the resulting di-halogenated compound in an aqueous solution of a strong acid, such as hydrochloric acid, or a base like sodium hydroxide, to hydrolyze the acetyl group.

  • After the reaction is complete, neutralize the solution to precipitate the final product, this compound.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_0 Synthesis Workflow Start 4-(Trifluoromethyl)aniline Step1 Protection (Acetylation) Start->Step1 Intermediate1 N-(4-(Trifluoromethyl)phenyl)acetamide Step1->Intermediate1 Step2 Chlorination (e.g., with NCS) Intermediate1->Step2 Intermediate2 N-(2-Chloro-4-(trifluoromethyl)phenyl)acetamide Step2->Intermediate2 Step3 Bromination (e.g., with NBS) Intermediate2->Step3 Intermediate3 N-(2-Bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamide Step3->Intermediate3 Step4 Deprotection (Acid/Base Hydrolysis) Intermediate3->Step4 End This compound Step4->End

A plausible synthetic workflow for this compound.

Applications in Drug Development and Agrochemicals

This compound is primarily utilized as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[3]. The presence of bromine, chlorine, and a trifluoromethyl group offers multiple reaction sites and imparts unique properties to the final compounds.

  • Pharmaceuticals: This compound serves as a building block for creating active pharmaceutical ingredients (APIs), especially those with antifungal or antibacterial properties[3]. The trifluoromethyl group can enhance properties like metabolic stability and membrane permeability of a drug candidate[5][6]. The halogen atoms provide handles for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures.

  • Agrochemicals: It plays a key role in the production of herbicides and fungicides[3]. The specific substitution pattern on the aniline ring is often designed to target particular pests or diseases in crops effectively.

The following diagram illustrates the role of an intermediate like this compound in a typical drug discovery pipeline.

G cluster_1 Drug Discovery and Signaling Pathway Interaction cluster_2 Cellular Signaling Pathway Intermediate 2-Bromo-6-chloro-4- (trifluoromethyl)aniline Synthesis Chemical Synthesis (e.g., Cross-Coupling Reactions) Intermediate->Synthesis Library Library of Bioactive Compounds Synthesis->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Screening->Lead Optimization Lead Optimization Lead->Optimization Drug Drug Candidate Optimization->Drug Receptor Receptor Drug->Receptor Inhibition Kinase Kinase Cascade Receptor->Kinase Transcription Transcription Factor Kinase->Transcription Response Cellular Response Transcription->Response

Role of an intermediate in developing a drug candidate targeting a cellular pathway.

Safety and Handling

Given the lack of a specific safety data sheet (SDS) for this compound in the search results, safety precautions for structurally similar compounds should be followed. Halogenated anilines and trifluoromethylated compounds can be hazardous.

  • General Hazards: Similar compounds are often harmful if swallowed, toxic in contact with skin, or if inhaled, and may cause skin and serious eye irritation[7][8]. They may also cause damage to organs through prolonged or repeated exposure[7].

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical[8]. Use only in a well-ventilated area or under a chemical fume hood[8].

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling[7][9].

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[8]. Store at room temperature, sealed, and dry[3].

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[9].

    • In Case of Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[9].

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[9].

    • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[8][9].

This guide is intended for use by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

Technical Guide: 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a halogenated aromatic amine of significant interest in medicinal chemistry and agrochemical synthesis. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and available data on its biological activity. The information is presented to support research and development activities involving this compound.

Chemical Structure and Properties

This compound is a substituted aniline containing bromine, chlorine, and a trifluoromethyl group. These substitutions significantly influence its chemical reactivity and biological properties.

SMILES Code: NC1=C(Br)C=C(C=C1Cl)C(F)(F)F[1][2]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₄BrClF₃N[1][2]
Molecular Weight 274.47 g/mol [1][2]
CAS Number 109919-26-8[1][2]
Appearance Off-white to light brown crystalline powder-
Melting Point 49-51 °C-
Boiling Point Not available-
Solubility Soluble in most organic solvents-

Synthesis

Logical Synthesis Workflow:

G start 4-(Trifluoromethyl)aniline step1 Chlorination start->step1 intermediate 2-Chloro-4-(trifluoromethyl)aniline step1->intermediate step2 Bromination intermediate->step2 product This compound step2->product G cluster_membrane Bacterial Cell Membrane membrane Lipid Bilayer compound 2-Bromo-6-chloro-4- (trifluoromethyl)aniline disruption Membrane Disruption compound->disruption Intercalation/Damage stress Cell Envelope Stress Response Activation disruption->stress death Bacterial Cell Death stress->death Leads to

References

Technical Safety Guide: 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

This section provides the known identifiers and physical characteristics of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline.

IdentifierValue
Chemical Name This compound
CAS Number 109919-26-8[1][2][3]
Molecular Formula C₇H₄BrClF₃N[1][2][3]
Molecular Weight 274.47 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms 4-Amino-3-bromo-5-chlorobenzotrifluoride[1]
Physical PropertyValue
Boiling Point 72 °C @ 0.2 mmHg
Refractive Index (n20/D) 1.5360

Hazard Identification and GHS Classification

Detailed hazard classification for this compound is not available. The following GHS pictograms and hazard statements are based on classifications for structurally related aniline compounds.

Pictogram:

alt text

Signal Word: Warning

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Note: These hazard statements are extrapolated from similar compounds and should be treated as potential hazards until a definitive SDS for this compound is available.

Toxicological Data (Data from Analogous Compounds)

No specific toxicological data (e.g., LD50, LC50) for this compound were found. The following table presents data for a related compound, 2,4,6-Tribromoaniline, to provide an indication of potential toxicity.

Compound: 2,4,6-Tribromoaniline

Route of ExposureSpeciesValue
Oral (LD50)Not SpecifiedNot Available
Dermal (LD50)Not SpecifiedNot Available
Inhalation (LC50)Not SpecifiedNot Available

General toxicological effects of aromatic amines may include methemoglobinemia, cyanosis, convulsions, and irritation to the skin, eyes, and respiratory tract.[4]

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on best practices for handling hazardous aromatic amines and information from SDSs of similar compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following table outlines the recommended protective equipment.

Body PartRecommended ProtectionStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical goggles. A face shield is recommended if there is a risk of splashing.OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat should be worn.Inspect gloves for any signs of degradation or puncture before use.
Respiratory Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is recommended.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.
Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling:

  • Avoid all personal contact, including inhalation of dust or vapors.

  • Use in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Store away from heat, sparks, and open flames.

First Aid Measures

The following first aid procedures are recommended in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, contain the spill and collect the material for disposal.

Diagrams

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of hazardous aromatic amines like this compound.

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_post_handling Post-Handling RiskAssessment Conduct Risk Assessment PPE Select & Inspect PPE RiskAssessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation HandlingOps Perform Chemical Handling Ventilation->HandlingOps Waste Segregate Hazardous Waste HandlingOps->Waste Spill Spill Response HandlingOps->Spill If spill occurs Exposure Exposure Response (First Aid) HandlingOps->Exposure If exposure occurs Fire Fire Response HandlingOps->Fire If fire occurs Decontamination Decontaminate Work Area & Equipment HandlingOps->Decontamination Disposal Dispose of Waste Waste->Disposal Storage Properly Store Chemical Decontamination->Storage

Caption: A workflow for the safe handling of hazardous chemicals.

References

An In-depth Technical Guide to the Potential Hazards of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of potential hazards associated with 2-Bromo-6-chloro-4-(trifluoromethyl)aniline based on available data for structurally similar compounds. No comprehensive toxicological studies have been identified for this specific chemical. All information should be used as a guide for safe handling and risk assessment, and it is imperative to consult a comprehensive Safety Data Sheet (SDS) from the supplier before use.

Introduction

This compound is a substituted aniline derivative. Due to the presence of bromine, chlorine, and a trifluoromethyl group, this compound is anticipated to have toxicological properties that warrant careful handling. This guide is intended for researchers, scientists, and drug development professionals to provide an overview of the potential hazards and to emphasize the necessary safety precautions.

Physicochemical Information

While specific experimental data for this compound is limited, its chemical structure suggests it is a solid at room temperature with low water solubility. The following table summarizes basic identifiers for this compound.

IdentifierValue
CAS Number 109919-26-8
Molecular Formula C₇H₄BrClF₃N
Molecular Weight 274.47 g/mol

Hazard Identification and Classification

Based on the hazard classifications of structurally similar compounds, this compound is likely to be classified as hazardous. The following table summarizes the anticipated GHS classifications based on data from analogous compounds.

Hazard ClassHazard CategoryHazard StatementBasis (Structurally Similar Compounds)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[2]

Signal Word: Warning[1][2]

Hazard Pictograms:

  • alt text

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical hazard assessment.

Workflow for Chemical Hazard Assessment

cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Hazard Classification & Risk Assessment A Physicochemical Characterization B In Silico Toxicity Prediction (QSAR) A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Genotoxicity Assays (e.g., Ames Test) C->D E Skin/Eye Irritation Models D->E F Acute Toxicity Studies (Oral, Dermal, Inhalation) E->F G Repeated Dose Toxicity Studies F->G H Reproductive/Developmental Toxicity G->H I Data Analysis & Interpretation H->I J GHS Classification I->J K Establishment of Safe Handling Procedures J->K

Caption: A generalized workflow for assessing the potential hazards of a chemical substance.

Potential Signaling Pathways of Toxicity

The specific molecular mechanisms of toxicity for this compound have not been elucidated. However, halogenated anilines can induce cellular stress and damage through various mechanisms.

Generalized Cellular Toxicity Pathways

A Chemical Exposure B Increased Reactive Oxygen Species (ROS) A->B C Oxidative Stress B->C D Mitochondrial Dysfunction C->D E DNA Damage C->E F Inflammatory Response C->F G Apoptosis / Necrosis D->G E->G F->G

Caption: Potential cellular pathways leading to toxicity upon chemical exposure.

Handling and Safety Precautions

Given the potential hazards, strict safety protocols should be followed when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Hygiene Measures:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

First Aid Measures

These measures are based on information for similar compounds and should be confirmed with the supplier's SDS.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

  • Evacuate personnel from the area.

  • Wear appropriate PPE.

  • Avoid generating dust.

  • Carefully sweep or scoop up the material and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

Solubility Profile of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering available data, predictive insights, and detailed experimental protocols for in-house solubility determination.

Introduction

This compound (CAS No. 109919-26-8) is a halogenated aromatic amine with a molecular formula of C₇H₄BrClF₃N and a molecular weight of 274.47 g/mol .[1][2] Its structure, featuring a combination of lipophilic (bromo, chloro, trifluoromethyl groups) and polar (amino group) moieties, suggests a nuanced solubility profile critical for its application in synthetic chemistry and drug design. Understanding its solubility is paramount for reaction optimization, formulation development, and toxicological studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 109919-26-8[1][3]
Molecular Formula C₇H₄BrClF₃N[1][2]
Molecular Weight 274.47 g/mol [1]
Melting Point 27-30°C (lit.)[1]
Appearance White to brown to dark purple powder to crystal[4]

Solubility Data

Comprehensive quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general principles of amine solubility and data for structurally similar compounds, a qualitative and predictive solubility profile can be established.[4][5][6][7]

Generally, amines exhibit basic properties and can be solubilized in acidic aqueous solutions through the formation of ammonium salts.[8] Their solubility in organic solvents is largely governed by the "like dissolves like" principle, with polarity playing a key role.[5] For a closely related compound, 4-bromo-3-(trifluoromethyl)aniline, it has been noted to be soluble in polar protic solvents like methanol and is predicted to be soluble in polar aprotic solvents such as diethyl ether and dichloromethane.[7]

Table 2: Estimated Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale / Notes
WaterPolar ProticLow to InsolubleThe presence of multiple large hydrophobic groups (bromo, chloro, trifluoromethyl) is expected to significantly limit aqueous solubility.
MethanolPolar ProticSolubleBased on the reported solubility of structurally similar anilines.[7]
EthanolPolar ProticSolubleExpected to be similar to methanol due to its polar protic nature.
AcetonePolar AproticSolubleGood solvent for a wide range of organic compounds.
Dichloromethane (DCM)Polar AproticSolublePredicted to be soluble based on data for similar compounds.[7]
Diethyl EtherPolar AproticSolublePredicted to be soluble based on data for similar compounds.[7]
TolueneNonpolarSparingly Soluble to SolubleThe aromatic nature of toluene may facilitate the dissolution of the aniline.
HexaneNonpolarInsoluble to Sparingly SolubleThe high polarity of the amine group is likely to limit solubility in nonpolar aliphatic solvents.
Dilute Hydrochloric AcidAqueous AcidSolubleAs a basic amine, it is expected to form a soluble ammonium salt in acidic solutions.[8]

Experimental Protocol for Solubility Determination (Gravimetric Method)

For precise quantitative solubility data, experimental determination is recommended. The gravimetric method is a reliable and straightforward approach.[2]

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed beaker

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

    • Securely cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) with constant shaking to ensure the solution reaches saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the thermostatic bath for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (e.g., 2.0 mL) using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or beaker. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the aniline and its melting point. Gentle heating under a vacuum is preferred.

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporating dish with the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent in the collected filtrate.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sample Collection and Filtration cluster_analysis 3. Mass Determination cluster_calc 4. Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate in thermostatic shaker (24-48h) prep2->prep3 sample1 Collect supernatant prep3->sample1 After equilibration sample2 Filter through syringe filter sample1->sample2 analysis1 Evaporate solvent from filtrate sample2->analysis1 Into pre-weighed dish analysis2 Dry solute to constant weight analysis1->analysis2 analysis3 Weigh dried solute analysis2->analysis3 calc1 Calculate solubility (e.g., in g/L) analysis3->calc1

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is sparse, this guide provides a robust framework for its estimation and experimental determination. The provided protocol for the gravimetric method offers a reliable means for researchers to obtain precise solubility values in various solvent systems, which is essential for advancing research and development efforts involving this important chemical intermediate.

References

Spectroscopic Data for 2-Bromo-6-chloro-4-(trifluoromethyl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chloro-4-(trifluoromethyl)aniline is a substituted aniline derivative with potential applications in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring a bromine atom, a chlorine atom, and a trifluoromethyl group, imparts unique electronic and steric properties that are of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of this compound, which is essential for any research and development endeavor.

This technical guide addresses the available spectroscopic data for this compound (CAS No. 109919-26-8). However, a comprehensive search of publicly accessible scientific databases, spectral libraries, and commercial supplier information reveals a significant lack of detailed, quantitative spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this specific molecule. While the compound is commercially available, suppliers do not typically provide in-depth analytical data in the public domain. A Certificate of Analysis for a commercial sample confirmed that the ¹H NMR spectrum was consistent with the expected structure, but the actual spectral data was not provided.

Due to the limited availability of specific experimental data, this guide will instead provide a predictive overview of the expected spectroscopic features for this compound based on the analysis of its chemical structure and data from analogous compounds. A general methodology for acquiring such data is also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry and are intended to serve as a reference for researchers who acquire experimental data for this compound.

Predicted ¹H NMR Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (assumed)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5 - 5.5Broad Singlet2H-NH₂
~ 7.6 - 7.8Singlet1HAr-H
~ 7.8 - 8.0Singlet1HAr-H

Note: The aromatic protons are expected to appear as singlets due to the lack of adjacent protons for coupling. The exact chemical shifts will be influenced by the electronic effects of the substituents.

Predicted ¹³C NMR Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz (assumed)

Chemical Shift (δ, ppm)Assignment
~ 105 - 115C-Br
~ 118 - 125C-Cl
~ 120 - 130 (quartet, J ≈ 270-280 Hz)-CF₃
~ 125 - 135Ar-CH
~ 130 - 140Ar-CH
~ 140 - 150C-NH₂
~ 120 - 135 (quartet, J ≈ 30-40 Hz)C-CF₃

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbon signals are assigned based on typical chemical shift ranges for substituted benzenes.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
1600 - 1630MediumN-H bend
1550 - 1600StrongC=C aromatic ring stretch
1250 - 1350StrongC-N stretch
1100 - 1200Very StrongC-F stretch (asymmetric)
1000 - 1100StrongC-F stretch (symmetric)
700 - 800StrongC-Cl stretch
550 - 650MediumC-Br stretch

Note: The IR spectrum is expected to be dominated by strong absorptions corresponding to the N-H and C-F bonds.

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zInterpretation
273/275/277Molecular ion (M⁺) cluster due to isotopes of Br and Cl
258/260/262[M-NH]⁺
204/206[M-Br]⁺
238/240[M-Cl]⁺
194[M-Br-Cl]⁺
69[CF₃]⁺

Note: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. Direct infusion via a syringe pump can also be used.

  • Ionization: Utilize electron ionization (EI) at 70 eV to generate fragment ions.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-350).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine and one chlorine atom.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 2-Bromo-6-chloro-4- (trifluoromethyl)aniline Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pristine Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the multi-step synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a valuable substituted aniline intermediate in the development of pharmaceuticals and agrochemicals. The synthetic route involves a three-step process commencing with the protection of the amino group of 4-chloro-2-(trifluoromethyl)aniline via acetylation. This is followed by regioselective bromination of the resulting acetanilide, and subsequent deprotection to yield the target compound. This application note includes comprehensive experimental procedures, tabulated data for all intermediates and the final product, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate laboratory implementation.

Introduction

Substituted anilines are pivotal building blocks in organic synthesis, serving as precursors to a wide array of complex molecules with significant biological activity. This compound is a key intermediate whose structural features, including the presence of a trifluoromethyl group and specific halogenation pattern, make it a valuable component in the synthesis of targeted therapeutic agents and specialized agricultural chemicals. The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule to its biological target, while the bromo and chloro substituents provide sites for further chemical modification through cross-coupling reactions. The presented synthetic pathway is designed to be a reliable and scalable method for the preparation of this important intermediate.

Data Presentation

Physical and Chemical Properties of Reactants, Intermediates, and Product
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
4-Chloro-2-(trifluoromethyl)aniline445-03-4C₇H₅ClF₃N195.57LiquidN/A66-67 / 3 mmHg
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide344-53-6C₉H₇ClF₃NO237.61Solid118-122N/A
N-(2-Bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamideNot AvailableC₉H₆BrClF₃NO316.51SolidEst. 150-160N/A
This compound109919-26-8C₇H₄BrClF₃N274.47SolidEst. 50-60N/A

N/A: Not available. Estimated values are based on structurally similar compounds.

Summary of Reaction Steps and Expected Yields
StepReactionReactantsReagentsProductExpected Yield (%)
1Acetylation (Protection)4-Chloro-2-(trifluoromethyl)anilineAcetic anhydride, Acetic acidN-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide90-95
2BrominationN-(4-Chloro-2-(trifluoromethyl)phenyl)acetamideN-Bromosuccinimide (NBS), AcetonitrileN-(2-Bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamide75-85
3Hydrolysis (Deprotection)N-(2-Bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamideHydrochloric acid, EthanolThis compound85-95

Expected yields are estimates based on analogous reactions and may vary depending on experimental conditions.

Experimental Protocols

Step 1: Synthesis of N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (Acetylation)

Materials:

  • 4-Chloro-2-(trifluoromethyl)aniline (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Glacial acetic acid (3-5 volumes)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-(trifluoromethyl)aniline in glacial acetic acid.

  • With magnetic stirring, slowly add acetic anhydride to the solution at room temperature.

  • Heat the reaction mixture to 50-60°C and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing ice-water with vigorous stirring.

  • The white precipitate of N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the product in a vacuum oven to a constant weight.

Step 2: Synthesis of N-(2-Bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamide (Bromination)

Materials:

  • N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide in acetonitrile.

  • Add N-Bromosuccinimide in one portion to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. The acetamido group is a strong ortho, para-director, and given the substitution pattern, the bromination is expected to occur at the C2 position (ortho to the acetamido group).

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • The solid product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 3: Synthesis of this compound (Hydrolysis)

Materials:

  • N-(2-Bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamide (1.0 eq)

  • Concentrated hydrochloric acid (37%)

  • Ethanol

  • Sodium hydroxide solution (10% w/v)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Dichloromethane or Ethyl acetate

Procedure:

  • Place N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamide in a round-bottom flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the acidic solution by adding 10% sodium hydroxide solution until the pH is basic (pH > 8).

  • The product, this compound, may precipitate as a solid or an oil.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the final product. The crude product can be purified by column chromatography if necessary.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis Start 4-Chloro-2-(trifluoromethyl)aniline Intermediate1 N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Start->Intermediate1 Protection Reagent1 Acetic Anhydride Acetic Acid Reagent1->Intermediate1 Intermediate2 N-(2-Bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamide Intermediate1->Intermediate2 Regioselective Bromination Reagent2 N-Bromosuccinimide (NBS) Acetonitrile Reagent2->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct Deprotection Reagent3 HCl, Ethanol Heat Reagent3->FinalProduct

Caption: Synthetic workflow for this compound.

The Versatile Building Block: 2-Bromo-6-chloro-4-(trifluoromethyl)aniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – 2-Bromo-6-chloro-4-(trifluoromethyl)aniline is a key trifluoromethyl- and halogen-substituted aniline derivative that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring ortho-bromo and chloro groups and a para-trifluoromethyl moiety, provides multiple reactive sites for strategic chemical modifications. This makes it a valuable intermediate in the production of high-value compounds, particularly in the agrochemical and pharmaceutical industries.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel insecticidal compounds and highlights its utility in common cross-coupling reactions.

Application in the Synthesis of Novel meta-Diamide Insecticides

A significant application of aniline derivatives with similar substitution patterns is in the synthesis of novel meta-diamide insecticides. The following multi-step synthesis illustrates a representative pathway where this compound can be utilized to generate complex, biologically active molecules. The protocol is adapted from the synthesis of structurally related meta-diamide compounds.

Synthetic Workflow Overview

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Reductive Amination A This compound C N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide A->C DMAP, DIPEA, 120 °C B 2-Fluoro-3-nitrobenzoyl chloride B->C D N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-methoxy-3-nitrobenzamide C->D Sodium methoxide, K2CO3, 80 °C E 3-Amino-N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-methoxybenzamide D->E Stannous chloride, HCl, 110 °C F Final meta-Diamide Insecticide Derivative E->F Cyclopropyl formaldehyde, Sodium triacetoxyborohydride

Caption: Synthetic workflow for meta-diamide insecticides.

Experimental Protocols

Step 1: Synthesis of N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide

This initial step involves the formation of an amide bond between the aniline and an acid chloride.

  • Materials: this compound, 2-fluoro-3-nitrobenzoyl chloride, 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA).

  • Procedure:

    • To a 50 mL three-necked flask equipped with a magnetic stir bar, add this compound (1.0 eq), 2-fluoro-3-nitrobenzoyl chloride (1.0 eq), DMAP (0.2 eq), and DIPEA (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 7 hours.

    • After completion, cool the reaction mixture and adjust the pH to 8 using a 10% aqueous NaOH solution.

    • Extract the mixture with ethyl acetate.

    • Remove the solvent under reduced pressure to yield the crude product.

Step 2: Synthesis of N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-methoxy-3-nitrobenzamide

This step involves a nucleophilic aromatic substitution of the fluorine atom with a methoxy group.

  • Materials: N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide, Methanol, Sodium methoxide, K₂CO₃.

  • Procedure:

    • In a 250 mL three-necked flask with a magnetic stirrer, dissolve the product from Step 1 (1.0 eq) in methanol.

    • Add sodium methoxide (1.5 eq) and K₂CO₃ (5.0 eq) to the solution.

    • Heat the reaction mixture to 80 °C for 3 hours.

    • After the reaction, extract the solution with water and ethyl acetate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate (5:1 v/v) eluent.

Step 3: Synthesis of 3-Amino-N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-methoxybenzamide

This step involves the reduction of the nitro group to an amine.

  • Materials: N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-methoxy-3-nitrobenzamide, Ethanol, Stannous chloride, Concentrated hydrochloric acid.

  • Procedure:

    • To a 250 mL round-bottom flask, add the product from Step 2 (1.0 eq), ethanol, stannous chloride (8.6 eq), and concentrated hydrochloric acid.

    • Stir the reaction mixture magnetically for 3 hours at 110 °C.

    • Monitor the reaction completion using TLC.

    • Remove the solvent under reduced pressure.

    • Add water and ethyl acetate to the residue and adjust the pH to 10 with 10% aqueous NaOH.

    • Concentrate the organic phase to obtain the product.

Step 4: Synthesis of the Final meta-Diamide Insecticide Derivative via Reductive Amination

The final step involves the formation of a new carbon-nitrogen bond through reductive amination.

  • Materials: 3-Amino-N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-methoxybenzamide, 1,2-dichloroethane, Trifluoroacetic acid, Cyclopropyl formaldehyde, Sodium triacetoxyborohydride.

  • Procedure:

    • In a 250 mL three-neck flask, combine the product from Step 3 (1.0 eq), 1,2-dichloroethane, trifluoroacetic acid (3.8 eq), and cyclopropyl formaldehyde (0.6 eq).

    • Stir the mixture magnetically for 1 hour at room temperature.

    • Slowly add sodium triacetoxyborohydride (1.9 eq) and continue stirring for 3 hours at room temperature.[2]

StepProductStarting MaterialReagentsConditionsYield (%)
1N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamideThis compound2-fluoro-3-nitrobenzoyl chloride, DMAP, DIPEA120 °C, 7 hNot specified
2N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-methoxy-3-nitrobenzamideProduct from Step 1Sodium methoxide, K₂CO₃, Methanol80 °C, 3 hNot specified
33-Amino-N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-methoxybenzamideProduct from Step 2Stannous chloride, HCl, Ethanol110 °C, 3 hNot specified
4Final meta-Diamide DerivativeProduct from Step 3Cyclopropyl formaldehyde, Sodium triacetoxyborohydrideRoom temp., 3 h46-92% (for analogous series)[2]

Utility in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[3] The presence of both bromo and chloro substituents on the aniline ring allows for potential regioselective amination, as the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions.

General Protocol for Buchwald-Hartwig Amination:

  • Materials: this compound, desired amine (primary or secondary), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), and an anhydrous, degassed solvent (e.g., toluene).

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.

    • Add the solvent, followed by this compound and the amine.

    • Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

    • The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[4][5] Similar to the Buchwald-Hartwig amination, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective C-C bond formation at the ortho-position to the amino group.

General Protocol for Suzuki-Miyaura Coupling:

  • Materials: this compound, arylboronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., dioxane/water or toluene/water).[5]

  • Procedure:

    • To a reaction flask, add this compound, the boronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system.

    • Heat the mixture under an inert atmosphere (typically 80-100 °C) until the reaction is complete.

    • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of complex and valuable molecules for the agrochemical and pharmaceutical industries. Its multiple reactive sites allow for a range of chemical transformations, including amide bond formation and regioselective cross-coupling reactions, making it an important tool for synthetic chemists. The protocols provided herein serve as a guide for researchers to explore the full potential of this versatile intermediate.

References

The Versatility of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-6-chloro-4-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex pharmaceutical molecules. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a trifluoromethyl group, offers multiple reaction sites and modulates the electronic properties of the aniline core. This distinct structure makes it a valuable intermediate in the development of novel therapeutic agents, particularly in the realms of antifungal and antibacterial drug discovery. This document provides a comprehensive overview of its applications, including detailed experimental protocols and data presented for clarity and reproducibility.

Application in the Synthesis of a Novel Phenyl-Pyrazole Derivative

While direct synthesis of major commercial drugs from this compound is not extensively documented in publicly available literature, its utility is demonstrated in the synthesis of novel bioactive molecules. One such application is its use as a key intermediate in the preparation of a substituted phenyl-pyrazole derivative, a scaffold known for its diverse pharmacological activities.

The synthetic pathway involves a multi-step process culminating in a cyclization reaction to form the pyrazole ring. The presence of the bromo, chloro, and trifluoromethyl groups on the aniline starting material is crucial for the subsequent chemical transformations and ultimately contributes to the biological activity of the final compound.

Synthetic Pathway Overview

The synthesis of the target phenyl-pyrazole derivative from this compound can be conceptualized in the following logical steps:

G A This compound B Diazotization A->B NaNO2, HCl C Diazonium Salt Intermediate B->C D Coupling with Active Methylene Compound C->D e.g., Ethyl acetoacetate E Hydrazone Intermediate D->E F Cyclization E->F e.g., Hydrazine hydrate G Substituted Phenyl-Pyrazole Derivative F->G

Caption: Logical workflow for the synthesis of a phenyl-pyrazole derivative.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. These protocols are intended as a guide and may require optimization for specific substrates and scales.

Protocol 1: Diazotization of this compound

Objective: To convert the primary aromatic amine to a diazonium salt intermediate.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the suspension while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • The resulting diazonium salt solution is typically used immediately in the subsequent coupling reaction without isolation.

Protocol 2: Buchwald-Hartwig Amination (General Protocol for Aryl Amines)

Objective: To form a C-N bond by coupling an aryl halide with an amine. While not a direct application from the provided search results for this specific molecule, it represents a common and powerful method for functionalizing such intermediates.

Materials:

  • This compound (as the aryl halide)

  • Amine of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.0 eq).

  • Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for reactions involving halogenated trifluoromethyl anilines, providing a general reference for expected outcomes.

Reaction TypeStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
DiazotizationThis compoundNaNO₂, HClWater0-51>95 (in situ)
Buchwald-HartwigAryl BromideAmine, Pd catalyst, Ligand, BaseToluene10012-2470-95
Suzuki CouplingAryl BromideBoronic Acid, Pd catalyst, Ligand, BaseDioxane/Water901265-90

Signaling Pathway Visualization

While the specific biological target of the novel phenyl-pyrazole derivative is not detailed, many pyrazole-containing compounds are known to act as kinase inhibitors. The following diagram illustrates a generalized signaling pathway that is often targeted by such inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Phenyl-Pyrazole Inhibitor (Synthesized from Intermediate) Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Generalized MAPK/ERK signaling pathway often targeted by kinase inhibitors.

Disclaimer: The information provided in this document is for research and informational purposes only. The experimental protocols are generalized and should be adapted and optimized for specific laboratory conditions and safety protocols. All chemical reactions should be performed by qualified individuals in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for 2-Bromo-6-chloro-4-(trifluoromethyl)aniline in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chloro-4-(trifluoromethyl)aniline is a critical halogenated aniline intermediate utilized in the synthesis of a novel class of potent agrochemicals, primarily the anthranilic diamide insecticides. These insecticides, including the commercially significant chlorantraniliprole, exhibit high efficacy against a range of lepidopteran pests. This document provides detailed application notes on the utility of this compound, its role in the synthesis of next-generation insecticides, their mode of action, and protocols for their preparation and evaluation.

Introduction

The continuous demand for higher crop yields and the concurrent challenge of evolving pest resistance necessitates the development of innovative and effective crop protection agents. This compound serves as a vital building block for the synthesis of anthranilic diamide insecticides, a class of compounds renowned for their novel mode of action and favorable safety profile. These insecticides act as potent activators of insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from internal stores within muscle cells, resulting in paralysis and eventual death of the target pest. This unique mechanism of action provides an essential tool for resistance management programs.

Application in Agrochemical Synthesis: Diamide Insecticides

This compound is a key precursor for the synthesis of the aniline fragment of certain diamide insecticides. While the most prominent diamide, chlorantraniliprole, utilizes a different aniline starting material (2-amino-5-chloro-N,3-dimethylbenzamide), the synthesis of novel diamide analogs often involves the use of highly substituted anilines like this compound to enhance insecticidal activity and spectrum.

The general synthetic strategy involves the amide coupling of a substituted aniline with a pyrazolecarboxylic acid derivative. The specific structure of the aniline and the pyrazole components are varied to fine-tune the biological activity and physical properties of the final product.

Mode of Action: Ryanodine Receptor Activation

Diamide insecticides selectively target and activate insect ryanodine receptors (RyRs), which are intracellular calcium channels crucial for muscle contraction. The binding of the diamide insecticide to the RyR forces the channel to remain in an open state, leading to a continuous and uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells. This disruption of calcium homeostasis leads to impaired muscle function, cessation of feeding, lethargy, paralysis, and ultimately, the death of the insect. The selectivity of these insecticides for insect RyRs over mammalian receptors contributes to their favorable toxicological profile for non-target organisms.

Signaling Pathway Diagram

Ryanodine Receptor Activation Pathway cluster_SR Sarcoplasmic Reticulum Diamide_Insecticide Diamide Insecticide RyR Insect Ryanodine Receptor (RyR) Diamide_Insecticide->RyR Binds and Activates Ca2_release Uncontrolled Ca²⁺ Release RyR->Ca2_release Opens Channel SR Sarcoplasmic Reticulum (SR) Ca2_store Ca²⁺ Store Ca2_store->Ca2_release Depletion Cytoplasm Cytoplasm Muscle_Contraction Impaired Muscle Contraction Cytoplasm->Muscle_Contraction Increased Ca²⁺ Level Ca2_release->Cytoplasm Paralysis Paralysis & Death Muscle_Contraction->Paralysis

Caption: Mode of action of diamide insecticides via ryanodine receptor activation.

Experimental Protocols

The following protocols are representative examples for the synthesis of diamide insecticides. While a direct synthesis starting from this compound is not publicly detailed for a commercial product, the following procedures for the synthesis of a key intermediate and the final coupling step are based on established methodologies for analogous compounds.

Protocol 1: Synthesis of a Substituted N-Aryl Pyrazole Carboxamide

This protocol describes a general method for the amide coupling reaction, which is the core step in the synthesis of diamide insecticides.

Materials:

  • This compound

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the aniline solution.

  • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl pyrazole carboxamide.

Experimental Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials Aniline 2-Bromo-6-chloro-4- (trifluoromethyl)aniline Amide_Coupling Amide Coupling (Aniline, TEA/DCM) Aniline->Amide_Coupling Pyrazole 3-Bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid Acid_Chloride_Formation Acid Chloride Formation (Oxalyl Chloride/DCM) Pyrazole->Acid_Chloride_Formation Acid_Chloride_Formation->Amide_Coupling Crude Acid Chloride Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Amide_Coupling->Workup Purification Purification (Column Chromatography/ Recrystallization) Workup->Purification Final_Product Final Diamide Insecticide Purification->Final_Product

Caption: General workflow for the synthesis of a diamide insecticide.

Quantitative Data

The insecticidal activity of diamide insecticides is typically evaluated against various pest species. The following table summarizes the reported activity of chlorantraniliprole, a representative diamide insecticide, against several key lepidopteran pests.

Pest SpeciesCommon NameLC₅₀ (mg/L)Reference
Plutella xylostellaDiamondback Moth0.003 - 0.015
Spodoptera exiguaBeet Armyworm0.01 - 0.05
Heliothis virescensTobacco Budworm0.008 - 0.03
Tuta absolutaTomato Leafminer0.005 - 0.02

Note: LC₅₀ values can vary depending on the specific bioassay conditions, insect strain, and formulation.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its incorporation into the structure of diamide insecticides contributes to the high efficacy and unique mode of action of these compounds. The provided protocols and data serve as a foundational resource for researchers engaged in the discovery and development of new crop protection agents. Further research into the synthesis and biological evaluation of novel diamides derived from this and similar anilines is a promising avenue for addressing the ongoing challenges in global agriculture.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to its distinct substitution pattern, which allows for selective functionalization. The presence of a reactive bromine atom, a less reactive chlorine atom, and an electron-withdrawing trifluoromethyl group offers opportunities for sequential and site-selective cross-coupling reactions.

The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, providing a foundation for the synthesis of a diverse range of novel chemical entities.

General Principles of Reactivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > OTf > Cl. For this compound, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective cross-coupling at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the aryl halide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For this compound, this reaction can be employed to introduce a variety of aryl and heteroaryl substituents at the 2-position.

Representative Reaction Data for Suzuki-Miyaura Coupling of Structurally Similar Substrates
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
12-Bromoaniline derivativePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O90~95
2Ortho-bromoanilineBenzylboronic acid pinacol esterCataCXium A Pd G3 (10)-Cs₂CO₃ (2)2-MeTHF8091[1]
34-Bromo-3-(trifluoromethyl)aniline4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100High
42,6-Dibromo-4-nitroanilinePhenylboronic acidPd(OAc)₂ (0.5)-K₂CO₃ (2)DMF/H₂O10092[2]

Note: The data presented is for structurally similar substrates and should serve as a starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is particularly useful for synthesizing substituted anilines and other N-aryl compounds.

Representative Reaction Data for Buchwald-Hartwig Amination of Structurally Similar Substrates
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100High[3]
22-ChlorotolueneAniline[Pd-PEPPSI-IPr(NMe2)2] (1)-Cs₂CO₃ (2)DME8097[4]
36-Bromo-2-chloroquinolinePyrrolidinePd(OAc)₂ (5)BINAP (7.5)NaOtBu (1.4)Toluene10085[2]
4Aryl ChloridePrimary Amine[Pd-PEPPSI-IPentCl] (1)-NaBHT (1.2)Dioxane100High[4]

Note: The data presented is for structurally similar substrates and should serve as a starting point for optimization.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous and deoxygenated solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube or reaction vial.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Reductive Elimination

Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne. This reaction is valuable for the synthesis of arylalkynes, which are important intermediates in organic synthesis.

Representative Reaction Data for Sonogashira Coupling of Structurally Similar Substrates
EntryAryl HalideAlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
16-Bromo-4-(trifluoromethyl)quinolinePhenylacetylenePd(OAc)₂ (5)PPh₃ (10) / CuI (5)Et₃NDMF8088[5]
2Aryl BromidePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)Diisopropylamine (7)THFRT89[6]
31,4-Dibromo-2-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NToluene6085[7]
4Aryl BromideTerminal AlkynePd(PPh₃)₄ (2)CuI (4)Et₃NTHF65High

Note: The data presented is for structurally similar substrates and should serve as a starting point for optimization.

Experimental Protocol: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine, excess)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR Base, R-C≡CH Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->CuX R-C≡CH R-C≡CH

Catalytic cycles for the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction provides a valuable method for the vinylation of this compound.

Representative Reaction Data for Heck Reaction of Structurally Similar Substrates
EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
12-Bromo-1,1,1-trifluorohexaneStyrenePdCl₂(PPh₃)₂ (5)Xantphos (7.5)KOAc (2)DCE8095[6]
2Aryl Bromiden-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)Acetonitrile100High
34-IodotoluenePerfluoroalkylethenePd(OAc)₂ (1)-NaHCO₃ (2)DMF8080[8]
4Aryl BromideStyrenePd(OAc)₂ (1)-K₂CO₃ (2)DMF120High

Note: The data presented is for structurally similar substrates and should serve as a starting point for optimization.

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%, if required)

  • Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF or acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent and the alkene.

  • Stir the reaction mixture at 80-120 °C.

  • Monitor the reaction progress by GC analysis.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine: - this compound - Alkene - Base Add Catalyst Add Pd Catalyst (e.g., Pd(OAc)₂) Combine Reactants->Add Catalyst Add Solvent Add Solvent (e.g., DMF) Add Catalyst->Add Solvent Inert Atmosphere Establish Inert Atmosphere (Ar/N₂) Add Solvent->Inert Atmosphere Heat Heat to 80-120 °C Inert Atmosphere->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Quench with Water Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry and Concentrate Dry and Concentrate Extract->Dry and Concentrate Purify Purify by Chromatography Dry and Concentrate->Purify

A typical experimental workflow for the Heck reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chloro-4-(trifluoromethyl)aniline is a key intermediate in the synthesis of a variety of high-value organic molecules, particularly within the agrochemical and pharmaceutical industries.[1] The presence of three distinct electron-withdrawing groups on the aniline ring—a trifluoromethyl group and two different halogen atoms (bromine and chlorine)—renders the aromatic system highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide range of functional groups, making it a versatile building block for creating libraries of compounds for screening and lead optimization in drug discovery.[2][3]

The SNAr reaction on this substrate proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] Subsequently, a halide ion is eliminated, restoring the aromaticity of the ring.[6][7] The strong electron-withdrawing nature of the trifluoromethyl group, particularly at the para-position, significantly stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[8]

These application notes provide detailed protocols for the SNAr of this compound with various classes of nucleophiles, including amines, thiols, and alcohols.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions and outcomes for the SNAr of this compound. The data presented are representative and may require optimization for specific substrates and scales. The regioselectivity of the substitution (displacement of bromide vs. chloride) can be influenced by the nature of the nucleophile and the reaction conditions; however, due to the weaker carbon-bromine bond, the displacement of the bromide is often favored.

Table 1: SNAr with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMSO1201285
BenzylamineEt₃NDMF100892
MorpholineK₂CO₃NMP1101088
PiperidineNa₂CO₃DMSO1001290

Table 2: SNAr with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHFrt295
Benzyl mercaptanK₂CO₃DMF50589
EthanethiolEt₃NCH₃CN60682
4-MethoxythiophenolNaHTHFrt393

Table 3: SNAr with Alcohol/Phenol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF1301678
MethanolNaHTHF651275
Isopropanolt-BuOKTHF701472
4-ChlorophenolCs₂CO₃DMSO1401880

Experimental Protocols

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents should be used, particularly when employing strong bases like sodium hydride (NaH).

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Procedure for SNAr with Amines

This protocol is adapted from standard procedures for SNAr reactions with amine nucleophiles.[9]

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., aniline, benzylamine) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

  • Water (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound and the chosen anhydrous solvent.

  • Add the amine nucleophile to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for SNAr with Thiols

This protocol is based on established methods for SNAr reactions with thiol nucleophiles, which often involve the pre-formation of the thiolate.[9]

Materials:

  • This compound (1.0 eq)

  • Thiol nucleophile (e.g., thiophenol) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) (for quenching)

  • Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to form the sodium thiolate.

  • Add a solution of this compound in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature (or heat as required) and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: General Procedure for SNAr with Alcohols/Phenols

This protocol is derived from typical procedures for ether synthesis via SNAr, which requires the generation of an alkoxide or phenoxide.[9]

Materials:

  • This compound (1.0 eq)

  • Alcohol or phenol (e.g., phenol, methanol) (1.5 eq)

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Water (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in anhydrous THF or DMF.

  • Add NaH or t-BuOK portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add this compound to the reaction mixture.

  • Heat the reaction to the required temperature (e.g., 65-140 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Experimental_Workflow A 1. Setup - Dry glassware - Inert atmosphere (N₂/Ar) B 2. Reagent Addition - Dissolve substrate in anhydrous solvent - Add base (if needed) - Add nucleophile A->B C 3. Reaction - Heat to desired temperature - Monitor by TLC/LC-MS B->C D 4. Workup - Cool to room temperature - Quench reaction - Pour into water C->D E 5. Extraction - Extract with organic solvent - Wash with brine D->E F 6. Drying & Concentration - Dry over MgSO₄/Na₂SO₄ - Filter - Evaporate solvent E->F G 7. Purification - Column Chromatography F->G H 8. Analysis - NMR, MS, etc. G->H Drug_Discovery_Logic A Building Block 2-Bromo-6-chloro-4- (trifluoromethyl)aniline B SNAr Reaction (Parallel Synthesis) A->B C Compound Library (Diverse Derivatives) B->C D Biological Screening (HTS, Assay Development) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F F->C Iterative Synthesis G Drug Candidate F->G

References

Application Notes and Protocols for Herbicide Synthesis: A Case Study with a Substituted Anilide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public-domain information on the direct synthesis of herbicides from 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, this document provides a detailed application note and protocol for the synthesis of a structurally related and commercially significant herbicide, Fluometuron. This example, which utilizes 3-(trifluoromethyl)aniline, serves as an illustrative guide for researchers, scientists, and drug development professionals interested in the synthesis of phenylurea herbicides from substituted anilines.

Introduction

Substituted anilines are pivotal intermediates in the synthesis of a wide array of agrochemicals, particularly herbicides. The specific substituents on the aniline ring play a crucial role in determining the ultimate biological activity and selectivity of the final product. This document outlines the synthesis of Fluometuron, a selective herbicide used for controlling annual grasses and broadleaf weeds, primarily in cotton crops. The synthesis involves the reaction of a substituted aniline, 3-(trifluoromethyl)aniline, with a carbonylating agent to form the active phenylurea structure.[1][2][3] The mode of action of phenylurea herbicides like Fluometuron is the inhibition of photosynthesis at the photosystem II complex.[4]

Synthesis Pathway

The commercial synthesis of Fluometuron is primarily achieved through the reaction of 3-(trifluoromethyl)aniline with an agent that provides the dimethylcarbamoyl group. Two common industrial routes are employed:

  • Route A: Reaction with Dimethylcarbamoyl Chloride: This is a direct condensation reaction where 3-(trifluoromethyl)aniline reacts with dimethylcarbamoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

  • Route B: Two-Step Reaction via Isocyanate: This route involves the initial conversion of 3-(trifluoromethyl)aniline to 3-(trifluoromethyl)phenyl isocyanate by reaction with phosgene. The resulting isocyanate is then reacted with dimethylamine to yield Fluometuron.[5]

Below is a DOT script visualizing the general synthesis pathway.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product A 3-(Trifluoromethyl)aniline P1 Condensation Reaction (Route A) A->P1 Base, Solvent P2 Phosgenation (Route B, Step 1) A->P2 Catalyst, Solvent B Dimethylcarbamoyl Chloride (Route A) B->P1 C Phosgene (Route B) C->P2 D Dimethylamine (Route B) P3 Amination (Route B, Step 2) D->P3 F Fluometuron P1->F P2->P3 Intermediate: 3-(Trifluoromethyl)phenyl isocyanate P3->F

Caption: General synthesis pathways for Fluometuron.

Quantitative Data

The yield and purity of Fluometuron are highly dependent on the chosen synthesis route and reaction conditions. The two-step process via the isocyanate intermediate (Route B) is often favored in industrial settings for its high efficiency.

ParameterRoute A (Dimethylcarbamoyl Chloride)Route B (Isocyanate)Reference
Starting Materials 3-(Trifluoromethyl)aniline, Dimethylcarbamoyl Chloride3-(Trifluoromethyl)aniline, Phosgene, Dimethylamine[1][5]
Typical Solvent Toluene, DichloromethaneToluene[1][5]
Catalyst/Base TriethylamineJH-102 Catalyst (for phosgenation)[1][5]
Reaction Temperature Controlled, typically ambient to slightly elevatedPhosgenation: 0-5°C then 60-85°C; Amination: controlled[5]
Reported Yield HighUp to 97.5%[5]
Reported Purity High>98%[5]
Key Byproduct N,N'-bis(3-(trifluoromethyl)phenyl)urea (from side reactions)N,N'-bis(3-(trifluoromethyl)phenyl)urea (if water is present)[5]

Experimental Protocols

The following are detailed protocols for the synthesis of Fluometuron based on the isocyanate route, adapted from patent literature.

Protocol 1: Synthesis of 3-(Trifluoromethyl)phenyl isocyanate

Materials:

  • 3-(Trifluoromethyl)aniline

  • Toluene

  • Phosgene

  • JH-102 Catalyst

  • Nitrogen gas

  • 1000 mL four-hole flask equipped with a mechanical stirrer, thermometer, gas inlet, and reflux condenser.

Procedure:

  • To the 1000 mL four-hole flask, add 500 mL of toluene and 0.7 g of JH-102 catalyst.

  • Stir the mixture and cool to 0-5°C.

  • Begin bubbling phosgene gas through the solution at a rate of 1000 mL/min.

  • After 30 minutes of phosgenation, start the dropwise addition of 70 g of 3-(trifluoromethyl)aniline.

  • Continue the simultaneous addition of phosgene and 3-(trifluoromethyl)aniline for 4 hours, maintaining the temperature at 0-5°C.

  • After the addition is complete, continue stirring at 0-5°C for 30 minutes.

  • Gradually warm the reaction mixture to 60-65°C and maintain for approximately 3 hours, or until the solution becomes clear.

  • Purge the system with nitrogen gas to remove any residual phosgene.

  • The resulting solution contains 3-(trifluoromethyl)phenyl isocyanate in toluene and can be used directly in the next step.

Protocol 2: Synthesis of Fluometuron

Materials:

  • Toluene solution of 3-(trifluoromethyl)phenyl isocyanate (from Protocol 1)

  • Dimethylamine gas

  • Water

  • Reaction vessel with a gas inlet and stirrer.

Procedure:

  • The toluene solution of 3-(trifluoromethyl)phenyl isocyanate is maintained at a controlled temperature.

  • Bubble dimethylamine gas through the stirred solution. An exothermic reaction will occur.

  • Continue the addition of dimethylamine until the reaction is complete (monitored by a suitable method such as TLC or GC).

  • After the reaction is complete, add 200 mL of water to the reaction mixture.

  • Heat the mixture to reflux with stirring, then allow the layers to separate.

  • Separate and discard the aqueous layer and any intermediate layer.

  • Cool the organic layer to below 5°C to induce crystallization of Fluometuron.

  • Collect the white solid product by filtration.

  • Dry the product to obtain pure Fluometuron.

G cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Fluometuron Synthesis & Purification cluster_output Output A Charge Toluene & Catalyst B Cool to 0-5°C A->B C Introduce Phosgene B->C D Add 3-(Trifluoromethyl)aniline C->D E React at 0-5°C D->E F Heat to 60-65°C E->F G Nitrogen Purge F->G H Bubble Dimethylamine Gas G->H I Water Wash & Reflux H->I J Layer Separation I->J K Crystallization at <5°C J->K L Filtration K->L M Drying L->M N Pure Fluometuron M->N

Caption: Experimental workflow for Fluometuron synthesis.

Conclusion

The synthesis of phenylurea herbicides, exemplified by Fluometuron, from substituted anilines is a well-established industrial process. The choice of synthetic route and careful control of reaction parameters are critical for achieving high yields and purity. The protocols and data presented here, although based on a related compound, provide a valuable framework for researchers working on the synthesis of novel herbicides from various substituted aniline intermediates. Further research and process optimization can lead to the development of more efficient and environmentally benign synthetic methods for this important class of agrochemicals.

References

The Pivotal Role of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the persistent search for novel and more effective antifungal agents, the chemical scaffold of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline has emerged as a crucial starting material for the synthesis of promising new therapeutic compounds. This halogenated aniline derivative serves as a versatile building block, enabling the development of molecules that exhibit significant fungicidal or fungistatic properties. Its unique substitution pattern, featuring bromine, chlorine, and a trifluoromethyl group, provides a strategic advantage in medicinal chemistry for creating derivatives with enhanced efficacy and specificity.

The trifluoromethyl group is a key feature, known for its ability to increase the metabolic stability and lipophilicity of a molecule, which can lead to improved pharmacokinetic properties of a potential drug. The presence of both bromine and chlorine atoms offers multiple reaction sites for chemists to introduce further chemical diversity, allowing for the fine-tuning of the molecule's biological activity. While direct and detailed public-domain studies initiating antifungal agent synthesis from this compound are not extensively documented, the well-established use of this and structurally similar compounds in the synthesis of agrochemical fungicides and pharmaceutical agents underscores its importance.[1] Research into compounds with similar structural motifs, such as other halogenated and trifluoromethyl-containing anilines, has shown promise in the development of new antimicrobial agents.

This application note will explore the potential of this compound in antifungal drug development, providing a generalized workflow and hypothetical protocols based on established medicinal chemistry principles for such compounds.

Application Notes

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. In the context of antifungal agent development, its structural features are highly desirable:

  • Trifluoromethyl Group: Enhances lipophilicity, which can improve cell membrane penetration. It also increases metabolic stability by blocking potential sites of enzymatic degradation.

  • Halogen Atoms (Bromo and Chloro): Serve as versatile synthetic handles for introducing various functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution. This allows for the construction of a diverse library of derivatives to screen for antifungal activity.

  • Aniline Moiety: Provides a nucleophilic center that can be readily derivatized to form amides, sulfonamides, and other functional groups, further expanding the chemical space for drug discovery.

The general strategy for utilizing this starting material involves a series of chemical transformations to build a more complex molecule that can interact with a specific fungal target.

Experimental Protocols

While specific protocols for the direct conversion of this compound to a marketed antifungal drug are proprietary or not publicly available, the following represents a generalized synthetic workflow that a researcher might employ.

General Synthetic Workflow for Developing Antifungal Agents

The development of novel antifungal agents from this compound would typically follow a multi-step process. This workflow begins with the functionalization of the aniline, followed by diversification of the molecule and subsequent biological screening.

G A Start: this compound B Step 1: Functionalization of the Aniline Group (e.g., Acylation, Sulfonylation) A->B C Step 2: Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at Bromo or Chloro position B->C D Step 3: Further Derivatization (Modification of coupled groups) C->D E Library of Diverse Compounds D->E F Step 4: In vitro Antifungal Screening (e.g., MIC, MFC assays) E->F G Hit Identification F->G H Step 5: Lead Optimization (SAR Studies) G->H H->E Iterative Synthesis I Step 6: In vivo Efficacy and Toxicity Studies H->I J Preclinical Candidate I->J

Caption: A generalized workflow for the development of antifungal agents.

Hypothetical Protocol for a Suzuki Coupling Reaction

This protocol describes a hypothetical Suzuki coupling reaction to introduce a new aryl group at the bromine position, a common strategy in medicinal chemistry.

Objective: To synthesize a biaryl compound from this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Add the palladium catalyst (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Data Presentation

As no specific antifungal agents derived directly from this compound with corresponding quantitative data were identified in the public domain, a data table cannot be provided at this time. The typical data presented in antifungal drug discovery studies would include:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that prevents visible growth of a microorganism.

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) of the fungal population.

These values would be determined against a panel of clinically relevant fungal strains, such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

Signaling Pathways and Mechanisms of Action

The specific signaling pathway or mechanism of action of a novel antifungal agent would depend on the final structure of the molecule. However, many antifungal drugs target key fungal processes such as:

  • Ergosterol Biosynthesis: Inhibition of enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.

  • Cell Wall Synthesis: Disruption of the synthesis of glucan or chitin, essential components of the fungal cell wall.

  • Protein or Nucleic Acid Synthesis: Interference with fungal DNA, RNA, or protein synthesis.

A diagram illustrating a common antifungal drug target pathway is provided below.

G A Novel Antifungal Agent (Derived from starting material) B Target Enzyme (e.g., Lanosterol 14α-demethylase) A->B Inhibits F Disrupted Membrane Integrity A->F Leads to C Ergosterol Biosynthesis Pathway B->C Is part of D Ergosterol C->D Produces E Fungal Cell Membrane D->E Incorporated into G Fungal Cell Death F->G

Caption: Inhibition of the ergosterol biosynthesis pathway.

References

Application Notes and Protocols for the Experimental Bromination of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective incorporation of bromine atoms into aniline frameworks is a cornerstone of synthetic organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. Brominated anilines serve as versatile intermediates, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) for constructing complex molecular architectures.[1] However, the high reactivity of the aniline ring, conferred by the strongly activating amino group, presents a significant challenge. Direct bromination often leads to uncontrolled polybromination, typically yielding the 2,4,6-tribromo derivative.[2][3][4]

To address this, various methodologies have been developed to achieve high regioselectivity and yield. These strategies range from the classic protection-deprotection sequence to modern catalytic systems that offer milder and more environmentally benign alternatives. This document provides detailed protocols for three key methods for the bromination of substituted anilines, tailored for researchers in academic and industrial settings.

Application Note 1: Selective Monobromination via a Protection-Deprotection Strategy

This protocol is the most traditional and reliable method for achieving selective para-monobromination of anilines. By temporarily converting the highly activating amino group to a less activating acetamide group, the reaction can be controlled to yield the desired monobrominated product.[5][6] The acetyl group reduces the electron-donating ability of the nitrogen and provides steric hindrance at the ortho positions.[2]

Experimental Protocol

Step 1: Protection of the Amino Group (Acetylation)

  • In a fume hood, place aniline (1.0 eq.) in a round-bottom flask.

  • Add glacial acetic acid, followed by the dropwise addition of acetic anhydride (1.1 eq.) while stirring.[7]

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Pour the mixture into a beaker containing ice-cold water to precipitate the acetanilide.

  • Collect the white solid product by vacuum filtration, wash thoroughly with cold water, and dry completely. The typical yield is high.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in a suitable solvent, such as glacial acetic acid, in an Erlenmeyer flask.[5]

  • Prepare a solution of bromine (1.0 eq.) in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred acetanilide solution at room temperature. The reaction can be cooled in an ice bath to moderate the reaction rate.[6]

  • Continue stirring for 15-30 minutes after the addition is complete. The product, p-bromoacetanilide, often precipitates from the solution.

  • Pour the reaction mixture into cold water to ensure complete precipitation.

  • Collect the crude product by vacuum filtration. Wash with cold water, followed by a cold solution of sodium bisulfite to quench any unreacted bromine.[7]

  • Recrystallize the product from an ethanol/water mixture to obtain pure p-bromoacetanilide.[6]

Step 3: Deprotection of the Amino Group (Hydrolysis)

  • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (e.g., 7-8 M) or sulfuric acid.[5][7]

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the resulting solution to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH or NH₄OH) until the solution is basic to litmus paper. This will precipitate the p-bromoaniline.[7]

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.

Data Presentation
Starting AnilineProductStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)Ref.
Aniline4-Bromoaniline>90~80~85~60[5][6]
m-Toluidine4-Bromo-3-methylaniline>90~75~80~55General
o-Chloroaniline4-Bromo-2-chloroaniline>90~85~85~65General

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Workflow Visualization

G Protection-Bromination-Deprotection Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, Glacial Acetic Acid Bromoacetanilide Bromoacetanilide Acetanilide->Bromoacetanilide Br2, Glacial Acetic Acid Bromoaniline Bromoaniline Bromoacetanilide->Bromoaniline Aq. HCl or H2SO4, Reflux then Base

Caption: A three-step workflow for selective para-bromination of anilines.

Application Note 2: Copper-Catalyzed Regioselective Oxidative Bromination

This modern protocol offers a highly practical and regioselective synthesis of monobrominated anilines under mild conditions. It utilizes a catalytic amount of a simple copper salt, readily available reagents, and avoids the need for protecting groups or harsh brominating agents, making it an attractive "green chemistry" alternative.[8][9]

Principle

The reaction proceeds via a copper-catalyzed oxidative bromination. A catalytic amount of CuSO₄·5H₂O is used in conjunction with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant.[8] This system allows for the in situ generation of the electrophilic bromine species, leading to preferential and regioselective bromination of the free aniline.

Experimental Protocol
  • To a mixture of acetonitrile (20 mL) and water (10 mL) in a flask, add the substituted aniline (7.24 mmol, 1.0 eq.).

  • Add CuSO₄·5H₂O (0.452 g, 1.81 mmol, 25 mol%), followed by NaBr (1.34 g, 13.0 mmol, 1.8 eq.).

  • Cool the mixture to 7 °C in an ice bath.

  • Add Na₂S₂O₈ (2.41 g, 10.1 mmol, 1.4 eq.) in three portions over 15 minutes while maintaining the temperature.

  • Stir the reaction mixture at 7 °C for 2 hours, then allow it to warm to 25 °C and stir for an additional 22 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of Na₂S₂O₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol is adapted from a published procedure.[8]

Data Presentation
Substrate (Aniline)ProductYield (%)Ratio (mono:di)
2-Nitroaniline4-Bromo-2-nitroaniline9097:3
4-Methylaniline2-Bromo-4-methylaniline8499:1
3-Methoxyaniline4-Bromo-3-methoxyaniline8299:1
2-Chloroaniline4-Bromo-2-chloroaniline8699:1
3-Fluoroaniline4-Bromo-3-fluoroaniline8399:1

Data summarized from a reported study.[8]

Workflow Visualization

G Copper-Catalyzed Bromination Workflow Substrates Substituted Aniline NaBr Na2S2O8 Reaction One-Pot Reaction 7 °C → 25 °C, 24h Substrates->Reaction Catalyst CuSO4·5H2O (cat.) Catalyst->Reaction Solvent CH3CN / H2O Solvent->Reaction Workup Quench (Na2S2O3) Extraction Reaction->Workup Product Purified Bromoaniline Workup->Product

Caption: A one-pot workflow for copper-catalyzed oxidative bromination.

Application Note 3: Bromination Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

For laboratories seeking safer alternatives to liquid bromine, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is an excellent choice. It is a stable, crystalline solid that is easier and safer to handle. DBDMH often provides cleaner reactions and higher yields. As it contains two bromine atoms, it is also more atom-economical than reagents like N-bromosuccinimide (NBS).[7]

Principle

DBDMH serves as an electrophilic bromine source. The electron-withdrawing carbonyl groups polarize the N-Br bonds, making the bromine atoms susceptible to nucleophilic attack by the activated aniline ring in a classic electrophilic aromatic substitution pathway.[7] This reagent can be used for the bromination of either a protected acetanilide (for monosubstitution) or a moderately activated aniline.

Experimental Protocol (for Bromination of Acetanilide)
  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid or chloroform in an Erlenmeyer flask.[7]

  • In a separate container, prepare a solution or slurry of DBDMH (0.5 eq., as it provides two electrophilic bromine atoms) in the same solvent.

  • Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.

  • Continue to stir the mixture for 1 hour. Monitor the reaction by TLC.

  • After 1 hour, pour the reaction mixture into a beaker of cold water and stir to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • The resulting p-bromoacetanilide can then be deprotected as described in Application Note 1.

Advantages of DBDMH
  • Safety: Solid, non-volatile, and less corrosive than liquid Br₂.

  • Efficiency: Often provides high yields with fewer byproducts.

  • Atom Economy: Delivers two bromine atoms per molecule.

  • Ease of Handling: Simple to weigh and add to the reaction.

References

Application Notes and Protocols for Suzuki Coupling with 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions with 2-bromo-6-chloro-4-(trifluoromethyl)aniline. This substrate is a valuable building block in medicinal chemistry and materials science, and the protocols outlined below are based on established methodologies for the Suzuki coupling of dihalogenated and electron-deficient anilines.

The presence of both a bromine and a chlorine atom on the aniline ring allows for potential chemoselective coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited to selectively introduce an aryl or heteroaryl group at the 2-position.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester.[1] The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2] The presence of a base is crucial for the activation of the organoboron species.

Experimental Protocols

The following protocols are adapted from established procedures for Suzuki coupling reactions with similar dihaloanilines and ortho-substituted anilines.[3][4] Optimization may be required for specific boronic acids.

Protocol 1: Selective Mono-arylation at the C-Br Position

This protocol aims for the selective Suzuki-Miyaura coupling of an arylboronic acid at the more reactive 2-bromo position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)[1]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)[1]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), Toluene/water, DMF)[1]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the aniline substrate.[1]

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.[3] Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-chloro-4-(trifluoromethyl)aniline.[5]

Protocol 2: Di-arylation at both C-Br and C-Cl Positions

This protocol is designed for the coupling of arylboronic acids at both the 2-bromo and 6-chloro positions. This generally requires more forcing conditions, such as higher temperatures and a more active catalyst system, to facilitate the reaction at the less reactive C-Cl bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2–3.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos, or a palladacycle catalyst like CataCXium A) (2-5 mol%)[4]

  • Base (e.g., K₃PO₄, Cs₂CO₃) (3.0–4.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 2-MeTHF, DMF)[4]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if required).

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to a higher temperature, typically between 100-120 °C, with vigorous stirring.[5] Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Follow the work-up procedure as described in Protocol 1.

  • Purification: Purify the crude product using column chromatography to isolate the desired 2,6-diaryl-4-(trifluoromethyl)aniline.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions that can be used as a starting point for the Suzuki coupling of this compound.

Table 1: Conditions for Selective Mono-Arylation

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yields
Pd(PPh₃)₄ (3-5)---K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-90Moderate to Good
Pd(dppf)Cl₂ (2-3)---K₃PO₄ (2.2)Toluene/H₂O (10:1)90-100Good to Excellent
Pd(OAc)₂ (2)PPh₃ (8)Cs₂CO₃ (2.5)DMF/H₂O (10:1)80Good

Table 2: Conditions for Di-Arylation

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yields
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3.0)Toluene110Moderate to Good
CataCXium A Pd G3 (5)---Cs₂CO₃ (3.0)2-MeTHF/H₂O (10:1)100-110Good to Excellent[4]
Pd(OAc)₂ (3)XPhos (6)K₃PO₄ (3.0)1,4-Dioxane120Good

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR')_2 Base PdII_Aryl_R Ar-Pd(II)-R(L_n) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim Ar-R RedElim->Pd0 ArylHalide 2-Bromo-6-chloro-4- (trifluoromethyl)aniline (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R-B(OR')_2) BoronicAcid->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine aniline, boronic acid, catalyst, and base in a flask. start->setup inert Create Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen. setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: Cool, dilute, wash, and concentrate. monitor->workup Complete purify Purification: Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the synthesis of structurally similar halogenated anilines, the most probable impurities include:

  • Unreacted Starting Materials: Such as 2-chloro-4-(trifluoromethyl)aniline.

  • Over-brominated Species: Formation of di-bromo species, for instance, 2,6-dibromo-4-(trifluoromethyl)aniline, is a common side reaction if bromination is not carefully controlled.

  • Positional Isomers: Depending on the synthetic route, other isomers may be formed.

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. Exposure to air and light can accelerate this process.

Q2: My purified this compound is discolored (yellow, brown, or reddish). What is the cause and how can I fix it?

A2: Discoloration is typically due to the presence of oxidized impurities. Here are a few methods to address this:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Short Plug Filtration: Passing a solution of the compound through a short plug of silica gel or alumina using a non-polar eluent can effectively remove highly polar, colored impurities.

  • Distillation: If the compound is thermally stable, vacuum distillation can be an effective method for obtaining a colorless product.

Q3: I am observing significant tailing or streaking of my compound during silica gel column chromatography. What can I do to improve the peak shape?

A3: The basic nature of the aniline functional group leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing poor separation and tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), should be added to the mobile phase. Typically, a concentration of 0.5-2% TEA is sufficient to neutralize the acidic sites on the silica, allowing the aniline to elute more symmetrically.

Q4: How much silica gel should I use for column chromatography?

A4: A general guideline is to use a mass of silica gel that is 50 to 100 times the mass of the crude sample. For separations that are particularly difficult, a higher ratio may be necessary to achieve baseline separation of the desired product from its impurities.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product from Impurities The polarity of the mobile phase is not optimal.Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. A less polar solvent system will increase retention and may improve separation.
The column was overloaded with the crude sample.Use a column with a larger diameter or decrease the amount of sample loaded onto the column.
Isomeric impurities with similar polarity are present.Consider using a different stationary phase, such as alumina or a phenyl-functionalized silica gel, which can offer different selectivity. A slow, shallow gradient elution may also improve separation.
Product Tailing or Streaking Strong interaction between the basic aniline and acidic silica gel.Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica gel.
Product Does Not Elute from the Column The mobile phase is too non-polar.Gradually increase the polarity of the eluent.
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate before performing column chromatography. If it is unstable, consider an alternative purification method like recrystallization or distillation.
Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Product Does Not Crystallize Upon Cooling The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Add a seed crystal of the pure compound if available.
Oily Precipitate Forms Instead of Crystals The boiling point of the solvent is higher than the melting point of the solute.Use a solvent with a lower boiling point.
The compound is "oiling out" due to a high concentration of impurities.Allow the solution to cool more slowly. Try to redissolve the oil in a small amount of hot solvent and then cool again. An initial purification by another method (e.g., column chromatography) may be necessary.
Low Recovery of Pure Product The compound has significant solubility in the cold solvent.Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.
Too much solvent was used for washing the crystals.Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are pre-heated. Use a fluted filter paper for rapid filtration. Add a small excess of hot solvent before filtration to prevent premature crystallization.

Quantitative Data Summary

The following table summarizes typical purity and yield data for purification techniques applied to halogenated anilines, based on available literature for similar compounds. Actual results may vary depending on the specific impurities and experimental conditions.

Purification Technique Typical Purity Achieved Typical Yield Range Notes
Recrystallization >98%60-90%Highly dependent on the choice of solvent and the impurity profile.
Column Chromatography >99%50-85%Yield can be lower due to product loss on the column, but higher purity is often achievable.
Vacuum Distillation >99.5%70-95%Effective for thermally stable compounds. Can be very efficient at removing non-volatile and colored impurities.[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., ethanol, methanol, isopropanol, or a hexane/ethyl acetate mixture) at room temperature. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable mobile phase (eluent) using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system should give the target compound an Rf value of approximately 0.2-0.3. Add 0.5-2% triethylamine (TEA) to the eluent to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles. Add a thin layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample solution onto the top of the silica gel bed. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with the polarity determined from the TLC analysis. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Analysis (TLC, NMR, etc.) Crude_Product->Initial_Analysis Decision Purification Method Selection Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Solid with suitable solubility profile Column_Chromatography Column Chromatography Decision->Column_Chromatography Complex mixture or isomeric impurities Distillation Vacuum Distillation Decision->Distillation Thermally stable liquid or low-melting solid Final_Analysis Purity Analysis of Fractions/Crystals Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Distillation->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product Purity Met Troubleshooting Troubleshooting Required Final_Analysis->Troubleshooting Purity Not Met Troubleshooting->Decision

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography Start Column Chromatography Issue Poor_Separation Poor Separation Start->Poor_Separation Tailing_Streaking Tailing / Streaking Start->Tailing_Streaking No_Elution No Elution Start->No_Elution Optimize_Eluent Optimize Eluent (TLC) Poor_Separation->Optimize_Eluent Yes Add_TEA Add Triethylamine (TEA) to Eluent Tailing_Streaking->Add_TEA Yes Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Optimize_Eluent->Change_Stationary_Phase Still poor separation Check_Stability Check Compound Stability on Silica Increase_Polarity->Check_Stability Still no elution

References

Technical Support Center: Synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important chemical intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Low overall yield can be attributed to several factors, including incomplete reactions, the formation of side products, and loss of product during workup and purification.

Possible Cause Recommendation
Incomplete Halogenation Ensure the molar equivalents of the halogenating agents are sufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
Over-halogenation The strong activating effect of the amino group can lead to the formation of di- and tri-halogenated byproducts. To mitigate this, consider protecting the aniline as an acetanilide before halogenation. This moderates the activating effect and improves selectivity.
Formation of Isomers The order of halogenation can influence the regioselectivity. Sequential introduction of bromine and chlorine is necessary. The directing effects of the trifluoromethyl group (meta-directing) and the amino group (ortho, para-directing) must be carefully considered.
Product Loss During Workup Halogenated anilines can be volatile. Avoid excessive heat during solvent removal. During aqueous washes, ensure the pH is appropriately controlled to prevent the product from remaining in the aqueous layer as a salt.

Problem 2: Formation of Multiple Side Products

The presence of multiple spots on a TLC plate or several peaks in a GC-MS chromatogram indicates the formation of undesired side products.

Side Product Mitigation Strategy
Dibromo or Dichloro Isomers Use a milder halogenating agent or lower the reaction temperature to improve selectivity. N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are often preferred over elemental bromine and chlorine for better control. Protecting the amino group is also highly effective.
Oxidation Products Anilines are susceptible to oxidation, leading to colored impurities. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents and reagents to minimize exposure to air and oxidizing contaminants.
Starting Material Remains Increase the stoichiometry of the halogenating agent or the reaction time. Ensure adequate mixing to overcome any mass transfer limitations, especially in heterogeneous reaction mixtures.

Problem 3: Difficulty in Product Purification

Purification of the final product can be challenging due to the presence of closely related isomers or colored impurities.

Purification Issue Recommended Technique
Colored Impurities Treat the crude product with activated charcoal during recrystallization to remove colored byproducts. Column chromatography using silica gel can also be effective, but care must be taken as anilines can streak on acidic silica. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve separation.
Isomeric Impurities Recrystallization from a suitable solvent system is often the most effective method for separating isomers. A combination of polar and non-polar solvents may be required. Careful optimization of the solvent ratio and cooling rate is crucial.
Residual Halogenating Agent Quench the reaction properly to remove any unreacted halogenating agent. For example, a sodium thiosulfate solution can be used to quench excess bromine or chlorine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route to obtain this compound with high yield?

A common and effective strategy involves a two-step halogenation of 4-(trifluoromethyl)aniline. To control the regioselectivity and minimize side products, it is highly recommended to first protect the amino group as an acetanilide. The general workflow is as follows:

  • Protection: Acetylation of 4-(trifluoromethyl)aniline to form N-(4-(trifluoromethyl)phenyl)acetamide.

  • First Halogenation: Introduction of the first halogen (e.g., bromine) at one of the ortho positions.

  • Second Halogenation: Introduction of the second halogen (chlorine) at the other ortho position.

  • Deprotection: Hydrolysis of the acetamido group to yield the final product.

Q2: Which halogen should I introduce first, bromine or chlorine?

The order of halogenation can impact the overall yield and purity. Bromine is a slightly less reactive electrophile than chlorine. Introducing the bulkier bromine atom first may sterically hinder the subsequent chlorination, potentially leading to a cleaner reaction. However, the electronic effects of the first halogen will also influence the position of the second. It is advisable to run small-scale trials for both sequences (bromination then chlorination, and chlorination then bromination) to determine the optimal order for your specific reaction conditions.

Q3: What are the best halogenating agents to use for this synthesis?

For controlled halogenation of activated systems like anilines (or their protected forms), N-halosuccinimides are often preferred.

  • For Bromination: N-Bromosuccinimide (NBS) is a reliable choice.

  • For Chlorination: N-Chlorosuccinimide (NCS) is commonly used.

These reagents are solids, easier to handle than gaseous chlorine or volatile bromine, and often lead to higher selectivity.

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Q5: What is the best method for purifying the final product?

A combination of techniques is often necessary.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup should be performed to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: If multiple products are formed, column chromatography on silica gel may be necessary. As mentioned earlier, adding a small amount of a base like triethylamine to the eluent can prevent streaking.

  • Recrystallization: This is often the most effective final purification step to obtain a highly pure crystalline product and to separate isomers. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal conditions.

Experimental Protocols

An illustrative experimental protocol for a high-yield synthesis of a di-halogenated aniline derivative, adapted from a patented procedure for a similar compound, is provided below. This can serve as a starting point for the synthesis of this compound.

Protocol: High-Yield Dibromination of a Substituted Aniline

This protocol describes the synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline and can be adapted for the synthesis of this compound by sequentially using appropriate chlorinating and brominating agents.

Step Procedure
1. Reaction Setup In a three-necked flask equipped with a stirrer and a dropping funnel, add 4-(trifluoromethoxy)aniline (0.05 mol) and water (72 mL).
2. Addition of Bromine At 20°C, with stirring, slowly add bromine (0.055 mol) over 30 minutes.
3. Reaction Continue stirring for 1 hour after the addition of bromine is complete.
4. Addition of Oxidant Slowly add 30% hydrogen peroxide (0.065 mol) over 1 hour. The hydrogen peroxide regenerates the active brominating species from the HBr byproduct.
5. Completion Continue stirring for 6-8 hours, monitoring the reaction by TLC.
6. Workup Filter the reaction mixture. The filtrate can be recycled as a solvent for subsequent batches.
7. Purification Dry the filter cake in an oven to obtain the final product.

Adapted from CN102491910A, which reports a yield of 98.7% and purity of 99.0% for 2,6-dibromo-4-(trifluoromethoxy)aniline using this method.

Data Presentation

The following table summarizes different bromination methods for substituted anilines, which can be informative for optimizing the synthesis of this compound.

Starting Material Brominating Agent Solvent Yield (%) Purity (%) Reference
4-(trifluoromethoxy)anilineBr₂ / H₂O₂Water97.5 - 99.198.4 - 99.4CN102491910A
4-(trifluoromethoxy)anilineBr₂Water9599US6114584 (cited in CN102491910A)
N,N-dimethyl-3-(trifluoromethyl)aniline2,4,4,6-tetrabromo-2,5-cyclohexadien-1-oneDichloromethaneHigh-Organic Syntheses Procedure

Visualizations

Logical Workflow for the Synthesis of this compound

G start 4-(Trifluoromethyl)aniline protection Protection (Acetylation) start->protection intermediate1 N-(4-(trifluoromethyl)phenyl)acetamide protection->intermediate1 bromination Bromination (e.g., NBS) intermediate1->bromination intermediate2 N-(2-Bromo-4-(trifluoromethyl)phenyl)acetamide bromination->intermediate2 chlorination Chlorination (e.g., NCS) intermediate2->chlorination intermediate3 N-(2-Bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamide chlorination->intermediate3 deprotection Deprotection (Hydrolysis) intermediate3->deprotection product This compound deprotection->product G start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Incomplete side_products Significant Side Products check_reaction->side_products Complete, but low purity workup_loss Check Workup Procedure check_reaction->workup_loss Clean reaction, low isolated yield increase_reagents Increase Reagent Stoichiometry incomplete->increase_reagents increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp protect_amine Protect Amino Group side_products->protect_amine milder_reagents Use Milder Halogenating Agents side_products->milder_reagents lower_temp Lower Reaction Temperature side_products->lower_temp optimize_extraction Optimize Extraction pH workup_loss->optimize_extraction careful_concentration Careful Solvent Removal workup_loss->careful_concentration

Common side reactions in the synthesis of halogenated anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of halogenated anilines.

Frequently Asked Questions (FAQs)

Q1: Why is my aniline halogenation reaction resulting in multiple halogenated products (e.g., di- or tri-substituted anilines)?

Aniline and its derivatives are highly reactive towards electrophilic aromatic substitution.[1] The amino group (-NH₂) is a strong activating group, donating electron density to the aromatic ring and making the ortho and para positions extremely susceptible to electrophilic attack.[1] This high reactivity often leads to over-halogenation, where multiple halogen atoms are added to the ring, resulting in a mixture of di- and tri-substituted products.[1][2] The reaction can proceed uncontrollably even without a traditional Lewis acid catalyst.[1][2] For instance, reacting aniline with bromine water readily produces a white precipitate of 2,4,6-tribromoaniline.[1][3][4]

Q2: How can I achieve selective monohalogenation of my substituted aniline?

To prevent over-halogenation and achieve selective mono-substitution, the strong activating effect of the amino group must be lessened.[1] The most common strategy is to protect the amino group by converting it into an amide, typically through acetylation to form an acetanilide.[1][2][5] The resulting acetanilide is still an ortho, para-director, but the acetyl group withdraws electron density from the nitrogen, moderating the activation of the ring.[1] This allows for a controlled, selective monohalogenation, usually at the para position due to steric hindrance from the bulky acetyl group.[1][2] Following halogenation, the acetyl group can be easily removed by acid-catalyzed hydrolysis to yield the desired monohalogenated aniline.[1]

Q3: My reaction mixture is turning dark brown or forming a tar-like substance. What is happening and how can I prevent it?

Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric, tar-like materials.[1][6] This is particularly prevalent under harsh reaction conditions.[1] Freshly purified aniline is a colorless oil, but it can darken when exposed to air due to the formation of oxidized impurities.[1]

Troubleshooting Steps:

  • Use Purified Reagents: Ensure your aniline starting material is pure and colorless.[1][5] Purification can be achieved by distillation, often over zinc dust to prevent oxidation.

  • Control Temperature: Perform the reaction at low temperatures to minimize oxidation side reactions.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent air oxidation.[1][5]

  • Protecting Group: Acetylation of the amino group not only controls reactivity for halogenation but also makes the substrate less prone to oxidation.[1][5]

Q4: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity of the halogenation?

Achieving high regioselectivity can be challenging. While the para product is often favored due to sterics, especially with a protecting group, obtaining high selectivity for the ortho position requires specific strategies.[1]

Strategies to Control Regioselectivity:

  • Protecting Groups: Using a bulky protecting group like acetyl will sterically hinder the ortho positions, favoring para substitution.[1]

  • Catalyst Control: Specialized catalytic systems have been developed to direct halogenation to a specific position. For instance, secondary ammonium salts have been used as organocatalysts for highly ortho-selective chlorination of anilines.

  • Directed Metalation: Directed ortho metalation (DoM) of aniline derivatives (like carbamates) followed by quenching with a halogen source is a powerful method for exclusive ortho functionalization.[1]

  • Copper-Catalyzed Methods: Copper-catalyzed methods have been developed for the regioselective bromination and chlorination of unprotected anilines, often favoring the para position.[7][8]

Q5: Why is my Friedel-Crafts reaction failing with an aniline substrate?

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with aniline. The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[3][4][9] This acid-base reaction forms a deactivating complex, which prevents the desired electrophilic aromatic substitution.[1][10]

Troubleshooting Guides

Problem: Over-halogenation resulting in a mixture of di- and tri-halogenated products.

G start Problem: Over-halogenation Detected strategy1 Solution: Reduce Ring Activation start->strategy1 action1 Protect Amino Group (e.g., Acetylation) strategy1->action1 outcome1 Controlled Monohalogenation action1->outcome1

Caption: Troubleshooting workflow for over-halogenation.

Problem: Formation of a dark, tarry reaction mixture.

G start Problem: Dark, Tarry Mixture cause Cause: Oxidation of Aniline start->cause solution1 Purify Starting Material (e.g., Distillation) cause->solution1 solution2 Run Reaction Under Inert Atmosphere (N2, Ar) cause->solution2 solution3 Lower Reaction Temperature cause->solution3 outcome Clean Reaction, Reduced Impurities solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for oxidation side reactions.

Data Presentation

Table 1: Regioselectivity in the Chlorination of Unprotected Anilines with CuCl₂ in an Ionic Liquid [8]

Aniline DerivativeYield (%)para:ortho Ratio
Aniline98>99:1
2-Methylaniline96>99:1
3-Methylaniline9895:5
2-Methoxyaniline95>99:1
3-Methoxyaniline9894:6

Table 2: Haloacetonitrile Formation from Halogenation of Various Anilines [11][12]

Aniline DerivativeDichloroacetonitrile Yield (%)Dibromoacetonitrile Yield (%)
Aniline<0.5>2.0
3-Chloroaniline1.6 - 2.3>2.0
4-Chloroaniline0.9 - 2.3>2.0
4-Nitroaniline1.6 - 2.3<2.0
2-Ethylaniline<0.56.5
4-(Methylsulfonyl)aniline1.6 - 2.3<2.0

Experimental Protocols

Protocol 1: Para-Selective Monobromination of Aniline via Acetanilide [13]

This protocol involves three main steps: protection of the amino group, bromination, and deprotection.

Step 1: Protection of Aniline (Synthesis of Acetanilide)

  • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.

  • In a separate container, prepare a solution or slurry of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq.) in glacial acetic acid.

  • Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.

  • Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, may begin to precipitate.

  • After 1 hour, pour the reaction mixture into a beaker of cold water and stir to ensure complete precipitation.

  • Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water.

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH) until the solution is basic. This will precipitate the p-bromoaniline.

  • Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.

Signaling Pathways and Experimental Workflows

G cluster_uncontrolled Uncontrolled Halogenation cluster_controlled Controlled Monohalogenation Aniline Aniline (-NH2, strong activator) Halogenation_Uncontrolled Halogenation (e.g., Br2/H2O) Aniline->Halogenation_Uncontrolled Overhalogenation Over-halogenation Halogenation_Uncontrolled->Overhalogenation Mixture Mixture of di- and tri-halogenated anilines Overhalogenation->Mixture Aniline2 Aniline Protection Protection (Acetylation) Aniline2->Protection Acetanilide Acetanilide (-NHCOCH3, moderate activator) Protection->Acetanilide Halogenation_Controlled Halogenation Acetanilide->Halogenation_Controlled Monohalogenation Selective Monohalogenation (para-substituted) Halogenation_Controlled->Monohalogenation Deprotection Deprotection (Hydrolysis) Monohalogenation->Deprotection Final_Product Monohalogenated Aniline Deprotection->Final_Product

Caption: Reaction pathways for uncontrolled vs. controlled halogenation of aniline.

References

Proper handling and storage procedures for 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and use of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline and structurally similar compounds. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for structurally similar halogenated anilines, this compound is expected to be harmful if swallowed, toxic in contact with skin or if inhaled.[1][2] It may cause skin and serious eye irritation. Prolonged or repeated exposure may cause damage to organs.[1] It is also considered very toxic to aquatic life with long-lasting effects.[1] Always consult the specific Safety Data Sheet (SDS) for the most accurate and detailed hazard information.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][5] It should be protected from light, moisture, and air.[1][5] For long-term storage, refrigeration (2-8°C) is often recommended.[5] Some suppliers suggest storing the powder at -20°C for up to three years and solutions at -80°C for up to six months.

Q3: My this compound has turned yellow/brown. Is it still usable?

A3: Discoloration in aniline derivatives is often a sign of oxidation and impurity formation.[5] While a slight color change may not impact all applications, it is crucial for high-purity work, such as in drug development, to assess the material's purity via methods like TLC, HPLC, or NMR before use.[5] If significant impurities are detected, purification through recrystallization or column chromatography may be necessary.[5]

Q4: What materials are incompatible with this compound?

A4: This compound is generally incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][5] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Low or No Reaction Yield
Potential Cause Troubleshooting Steps
Degraded Reagent The compound may have degraded due to improper storage (exposure to air, light, or moisture). Verify the purity of the aniline using an appropriate analytical technique (TLC, NMR).[5] If necessary, purify the reagent before use.
Inert Atmosphere Not Maintained Many reactions involving anilines are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material or intermediates.[5]
Catalyst Inactivity In cross-coupling reactions, the catalyst may be inactive or poisoned. Use a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and free of impurities that could deactivate the catalyst.
Suboptimal Reaction Conditions The solvent, temperature, or base may not be optimal for the specific transformation. Review the literature for similar reactions to determine the best conditions. Consider a solvent screen or temperature optimization study.
Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Steps
Over-bromination/halogenation In bromination reactions, polybromination can occur. Use a milder brominating agent or control the stoichiometry of the brominating agent carefully.[6]
Competing Nucleophilic Substitution The presence of multiple leaving groups (bromo and chloro groups) can lead to competing substitution reactions. The reactivity is influenced by the carbon-halogen bond strength (C-Br is weaker than C-Cl) and the reaction type (e.g., Pd-catalyzed cross-coupling vs. Nucleophilic Aromatic Substitution).[7] Reaction conditions can be tuned to favor one over the other.
Oxidation of the Aniline The aniline functional group can be susceptible to oxidation. Running the reaction under an inert atmosphere and using degassed solvents can minimize this side reaction.[5]

Physicochemical and Safety Data

The following table summarizes key data for this compound and closely related compounds. Note that properties can vary between similar structures.

PropertyValue/InformationSource
Molecular Formula C₇H₄BrClF₃N[8][9]
Molecular Weight 274.47 g/mol [8][9]
Appearance Likely a white to off-white or slightly yellow solid.[5][10]
Storage Temperature Cool, dry place.[3][4] Long-term at 2-8°C or -20°C.[5]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides.[4][5]
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause organ damage through prolonged exposure. Toxic to aquatic life.[1][2]

Experimental Protocols & Workflows

General Handling Procedure

A standardized workflow for handling this compound is crucial for safety and experimental success.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Consult SDS prep2 Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Well-Ventilated Work Area (Fume Hood) prep2->prep3 handle1 Weigh Compound Under Inert Atmosphere (if necessary) prep3->handle1 handle2 Dissolve in Appropriate Solvent handle1->handle2 handle3 Perform Reaction Under Inert Atmosphere handle2->handle3 clean1 Quench Reaction and Work-Up handle3->clean1 clean2 Dispose of Waste in Accordance with Regulations clean1->clean2 clean3 Store Compound in Tightly Sealed Container in a Cool, Dry, Dark Place clean1->clean3 cluster_actions exposure Exposure Occurs inhalation Inhalation: Move to fresh air. exposure->inhalation skin Skin Contact: Wash with plenty of water. Remove contaminated clothing. exposure->skin eye Eye Contact: Rinse with water for at least 15 minutes. Remove contact lenses. exposure->eye ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical start Low Reaction Yield check_reagent Check Reagent Purity (TLC, NMR) start->check_reagent is_pure Is Reagent Pure? check_reagent->is_pure purify Purify Reagent (Recrystallization/Chromatography) is_pure->purify No check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) is_pure->check_conditions Yes purify->check_reagent are_optimal Are Conditions Optimal? check_conditions->are_optimal optimize Optimize Conditions (Screen Solvents/Temperatures) are_optimal->optimize No check_catalyst Check Catalyst Activity (if applicable) are_optimal->check_catalyst Yes optimize->check_conditions is_active Is Catalyst Active? check_catalyst->is_active replace_catalyst Use Fresh Catalyst is_active->replace_catalyst No success Proceed with Optimized Reaction is_active->success Yes replace_catalyst->check_catalyst

References

Technical Support Center: Regioselectivity in the Bromination of Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the regioselectivity of bromination reactions involving trifluoromethyl-substituted anilines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the bromination of trifluoromethyl anilines challenging?

A1: The primary challenge arises from the competing directing effects of the two substituents on the aniline ring. The amino group (-NH₂) is a powerful activating, ortho-, para- director in electrophilic aromatic substitution, making the ring highly reactive.[1] Conversely, the trifluoromethyl group (-CF₃) is a strong electron-withdrawing group and a meta- director, which deactivates the ring.[1] The potent activating nature of the amino group typically dominates, leading to a high propensity for polysubstitution and the formation of a mixture of isomers, making it difficult to isolate a single desired product.[1]

Q2: What is the most effective strategy to achieve selective monobromination?

A2: The most common and effective strategy to control the reaction is to protect the amino group, typically by converting it to an acetanilide by reacting the aniline with acetic anhydride.[1] The resulting acetylamino group is still an ortho-, para- director but is significantly less activating than the free amino group. This moderation of reactivity allows for a more controlled, selective monobromination, predominantly at the position para to the acetylamino group.[1] The protecting group can then be easily removed by acid or base hydrolysis to yield the desired bromo-trifluoromethyl aniline.

Q3: How does the position of the trifluoromethyl group influence the reaction outcome?

A3: The position of the -CF₃ group relative to the amino group significantly impacts the substitution pattern.

  • 2-(Trifluoromethyl)aniline: The amino group directs bromination to the 4- and 6-positions. The 4-position (para to -NH₂) is generally favored due to less steric hindrance from the adjacent -CF₃ group.

  • 3-(Trifluoromethyl)aniline: The amino group directs bromination to the 2-, 4-, and 6-positions. The 4-position (para to -NH₂) is the major product, with the 2- and 6-positions being less favored.[1]

  • 4-(Trifluoromethyl)aniline: The amino group directs bromination to the 2- and 6-positions (both ortho to -NH₂). This often leads to a mixture of the 2-bromo and 2,6-dibromo products.

Q4: Which brominating agent is best to use?

A4: The choice of brominating agent can influence selectivity.

  • Bromine (Br₂): Often used in a solvent like acetic acid, it is a strong brominating agent that can lead to over-bromination if the aniline is not protected.[1]

  • N-Bromosuccinimide (NBS): Generally considered a milder brominating agent, NBS can offer better control and selectivity, especially when used in solvents like N,N-dimethylformamide (DMF).[2][3]

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: This is another mild brominating agent that has been used for the selective bromination of anilines.[4]

Troubleshooting Guides

This section addresses common issues encountered during the bromination of trifluoromethyl anilines.

Issue 1: Formation of Multiple Products and Over-bromination
  • Possible Cause: The unprotected amino group is too activating, leading to multiple bromine additions.

  • Solution: Protect the amino group as an acetanilide before bromination. This reduces the ring's reactivity and favors monobromination.

Issue 2: Low Yield of the Desired Isomer
  • Possible Cause 1: Unfavorable reaction conditions leading to a mixture of isomers.

  • Solution 1:

    • Temperature Control: Lowering the reaction temperature (e.g., 0-5°C) can enhance selectivity for the thermodynamically favored para-product.[1]

    • Solvent Choice: The polarity of the solvent can affect regioselectivity. Acetic acid is common, but other solvents like DMF with NBS can provide different selectivity.[2][4]

  • Possible Cause 2: Incomplete reaction.

  • Solution 2: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed.

Issue 3: Difficulty in Separating Isomers
  • Possible Cause: The synthesized bromo-trifluoromethylaniline isomers have very similar polarities.

  • Solution:

    • Column Chromatography: This is the most effective method for separating closely related isomers. Use a high-resolution silica gel column and optimize the eluent system (e.g., a gradient of hexanes and ethyl acetate) using TLC first.[5]

    • Basic Modifier: When using silica gel chromatography, the basicity of the aniline can cause peak tailing. Adding a small amount of a basic modifier like triethylamine (TEA) (0.5-2%) to the eluent can improve peak shape and separation.[5]

Data Presentation

The following tables summarize typical yields for the bromination of trifluoromethyl anilines under different conditions.

Table 1: Bromination of 3-(Trifluoromethyl)aniline

Starting MaterialBrominating AgentSolventConditionsMajor ProductYieldReference
3-(Trifluoromethyl)anilineNBSDMFRoom Temp, 3h4-Bromo-3-(trifluoromethyl)aniline90-92%[2]
N,N-dimethyl-3-(trifluoromethyl)aniline2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-oneDichloromethane-10°C to Room Temp4-Bromo-N,N-dimethyl-3-(trifluoromethyl)anilineHigh[2]
3-AcetamidobenzotrifluorideBromineAcetic Acid0-5°C to Room Temp4-Bromo-3-acetamidobenzotrifluorideNot specified[1]

Table 2: Bromination of Other Trifluoromethyl Anilines (Illustrative)

Starting MaterialBrominating Agent/MethodMajor ProductExpected Outcome
2-(Trifluoromethyl)anilineCuBr₂ in ionic liquid4-Bromo-2-(trifluoromethyl)anilineHigh regioselectivity for the para-product.
4-(Trifluoromethyl)anilineNBS2-Bromo-4-(trifluoromethyl)anilineFormation of a mixture with the 2,6-dibromo product is likely.
2-AcetamidobenzotrifluorideBromine in Acetic Acid4-Bromo-2-acetamidobenzotrifluorideImproved selectivity for the 4-bromo product over direct bromination.
4-AcetamidobenzotrifluorideBromine in Acetic Acid2-Bromo-4-acetamidobenzotrifluorideSelective monobromination at the ortho position.

Experimental Protocols

Protocol 1: Controlled Monobromination of 3-(Trifluoromethyl)aniline via Acetylation[1]

Step 1: Acetylation of 3-(Trifluoromethyl)aniline

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the 3-acetamidobenzotrifluoride.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of 3-Acetamidobenzotrifluoride

  • Dissolve the dried 3-acetamidobenzotrifluoride (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-acetamidobenzotrifluoride.

  • Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove any excess bromine.

  • Dry the product.

Step 3: Hydrolysis of 4-Bromo-3-acetamidobenzotrifluoride

  • To the crude 4-bromo-3-acetamidobenzotrifluoride, add a solution of aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-bromo-3-(trifluoromethyl)aniline.

  • Collect the product by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Direct Bromination of 3-(Trifluoromethyl)aniline with NBS[2]
  • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in N,N-dimethylformamide (DMF).

  • Prepare a solution of N-Bromosuccinimide (NBS) (1.0 eq) in DMF.

  • Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a brine solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

G cluster_workflow General Workflow for Selective Bromination start Start: Trifluoromethyl Aniline protection Step 1: Protection (Acetylation with Acetic Anhydride) start->protection Control Reactivity bromination Step 2: Bromination (e.g., Br2 in Acetic Acid or NBS) protection->bromination Selective Bromination deprotection Step 3: Deprotection (Acid or Base Hydrolysis) bromination->deprotection Remove Protecting Group purification Step 4: Purification (Column Chromatography) deprotection->purification Isolate Pure Product product Final Product: Monobromo-Trifluoromethyl Aniline purification->product

Caption: General workflow for achieving selective monobromination of trifluoromethyl anilines.

G cluster_troubleshooting Troubleshooting Logic for Bromination Reactions start Analyze Reaction Mixture (TLC, GC-MS) polybromination Polybromination Observed? start->polybromination low_yield Low Yield of Desired Isomer? polybromination->low_yield No protect_amine Action: Protect Amino Group (Acetylation) polybromination->protect_amine Yes separation_issue Difficulty in Isomer Separation? low_yield->separation_issue No optimize_conditions Action: Optimize Conditions - Lower Temperature - Change Solvent - Use Milder Brominating Agent low_yield->optimize_conditions Yes optimize_chromatography Action: Optimize Chromatography - Adjust Eluent Polarity - Add Basic Modifier (e.g., TEA) separation_issue->optimize_chromatography Yes end Successful Synthesis separation_issue->end No protect_amine->start Rerun Reaction optimize_conditions->start Rerun Reaction optimize_chromatography->end

Caption: A logical workflow for troubleshooting common issues in the bromination of trifluoromethyl anilines.

References

Technical Support Center: Optimizing Palladium Catalyst Loading for C-Br Bond Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on palladium-catalyzed cross-coupling reactions involving C-Br bond activation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for C-Br bond activation?

A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions with aryl bromides ranges from 1 to 5 mol%.[1] For new or particularly challenging substrates, it is often advisable to begin with a higher loading within this range (e.g., 2-5 mol%) to ensure the reaction initiates.[1] Subsequent optimization can be performed to reduce the catalyst loading, which is beneficial for cost-effectiveness and minimizing residual palladium in the final product.[1]

Q2: How does the reactivity of aryl bromides compare to other aryl halides?

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > OTf ≈ Br > Cl.[2] Aryl bromides are typically more reactive than aryl chlorides, which often require more specialized and electron-rich phosphine ligands to facilitate the oxidative addition step.[2]

Q3: When should I consider using a pre-catalyst versus generating the active Pd(0) species in situ?

Using a pre-catalyst, such as a palladacycle, can offer greater stability and more consistent generation of the active Pd(0) catalyst.[3] This can lead to more reproducible results, especially for challenging reactions. Generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ is also common but can sometimes be inefficient.[3][4] If you are experiencing inconsistent results, a well-defined pre-catalyst may provide a more robust solution.

Q4: What is the role of the ligand in the catalytic cycle?

Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the Pd(0) catalytic species and preventing its decomposition into inactive palladium black.[5] They also modulate the electronic and steric properties of the catalyst, which influences the rates of oxidative addition and reductive elimination in the catalytic cycle.[5] For C-Br bond activation, bulky, electron-rich ligands are often employed to promote the oxidative addition step.[2]

Q5: Can the choice of base significantly impact the reaction outcome?

Yes, the base is a critical component of the reaction. It is involved in the transmetalation step of Suzuki couplings and the regeneration of the Pd(0) catalyst in the Heck reaction.[6][7] The strength, solubility, and nature of the base can all affect the reaction rate and yield.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[2][8][9] A screening of different bases is often necessary to find the optimal conditions for a specific reaction.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows very low or no conversion of the aryl bromide. What are the likely causes and how can I troubleshoot this?

  • Answer:

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may be decomposing.

      • Troubleshooting:

        • Ensure that your reaction is properly degassed, as oxygen can deactivate the catalyst.[2]

        • If using a Pd(II) precursor, ensure that the conditions are suitable for its reduction to Pd(0).[3] In some cases, adding a reducing agent may be necessary.[10]

        • Consider switching to a more stable pre-catalyst, such as a Buchwald palladacycle.[3]

        • Verify the quality of your palladium source, as old or improperly stored catalysts can lose activity.[3]

    • Suboptimal Reaction Conditions: The temperature, solvent, or base may not be ideal for the specific substrates.

      • Troubleshooting:

        • Increase the reaction temperature. While many reactions proceed at 80-110 °C, challenging substrates may require higher temperatures.

        • Perform a solvent screen. Common solvents for these reactions include toluene, dioxane, DMF, and THF.[2] The choice of solvent can significantly impact solubility and reaction kinetics.[2]

        • Screen a variety of bases. The optimal base can vary greatly depending on the specific coupling reaction.[2]

    • Insufficient Catalyst Loading: For difficult couplings, the initial catalyst loading may be too low.

      • Troubleshooting:

        • Increase the catalyst loading incrementally, for example, from 1 mol% to 2.5 mol% or 5 mol%.[2][11]

Issue 2: Formation of Side Products, such as Homocoupling or Protodeboronation (in Suzuki reactions)

  • Question: I am observing significant amounts of homocoupling of my boronic acid and/or the formation of the de-brominated starting material. What can I do to minimize these side reactions?

  • Answer:

    • Homocoupling: This side reaction is often promoted by the presence of oxygen.

      • Troubleshooting:

        • Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[3]

    • Protodeboronation: The boronic acid can be sensitive to the reaction conditions and decompose.

      • Troubleshooting:

        • Use anhydrous conditions if possible, as water can facilitate protodeboronation.

        • Consider using a more stable boronic ester, such as a pinacol ester, instead of the boronic acid.[6]

        • Use a milder base or adjust the reaction temperature to minimize decomposition of the boronic acid.

Issue 3: Reaction Stalls Before Completion

  • Question: My reaction starts well but then stalls before reaching full conversion. What could be the cause?

  • Answer:

    • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can manifest as the formation of palladium black.[2]

      • Troubleshooting:

        • Ensure the ligand-to-palladium ratio is optimal. An excess of ligand can sometimes stabilize the catalyst.

        • Consider using a more robust ligand that is less prone to degradation under the reaction conditions.

    • Inhibition by Products or Byproducts: A product or byproduct of the reaction may be inhibiting the catalyst.

      • Troubleshooting:

        • This can be difficult to diagnose without mechanistic studies. However, sometimes simply increasing the catalyst loading can help to overcome this inhibition and drive the reaction to completion.

Quantitative Data Summary

The following table provides a general overview of typical reaction parameters for common palladium-catalyzed cross-coupling reactions involving C-Br bond activation. Note that these are starting points and optimal conditions will vary depending on the specific substrates.

ParameterSuzuki-Miyaura CouplingHeck CouplingBuchwald-Hartwig Amination
Pd Catalyst Loading (mol%) 0.5 - 50.1 - 51 - 5
Ligand Buchwald-type phosphines, NHCsPhosphines, NHCsBuchwald-type phosphines
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃, Et₃N, NaOAcNaOtBu, K₃PO₄, Cs₂CO₃
Solvent Dioxane, Toluene, DMF, WaterDMF, NMP, TolueneToluene, Dioxane
Temperature (°C) 80 - 11080 - 140[8]80 - 110[1]
Typical Yields Good to ExcellentGood to ExcellentGood to Excellent

Experimental Protocols

1. General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol describes the coupling of an aryl bromide with a boronic acid.

  • Reagents:

    • Aryl bromide (1.0 mmol)

    • Boronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Solvent (e.g., Dioxane/Water 4:1, 5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, boronic acid, palladium catalyst, and base.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. General Protocol for a Heck Coupling Reaction

This protocol describes the coupling of an aryl bromide with an alkene (e.g., styrene).[8]

  • Reagents:

    • Aryl bromide (1.0 mmol)

    • Alkene (e.g., styrene, 1.5 mmol)

    • Palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)

    • Ligand (e.g., PPh₃, 0.02 mmol, 2 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)[8]

    • Solvent (e.g., DMF, 5 mL)

  • Procedure:

    • In a dry Schlenk tube under an inert atmosphere, combine the aryl bromide, palladium catalyst, ligand, and base.[8]

    • Add the degassed solvent and then the alkene via syringe.[8]

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[8]

    • Monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the residue by flash chromatography.

3. General Protocol for a Buchwald-Hartwig Amination Reaction

This protocol describes the coupling of an aryl bromide with an amine.[9]

  • Reagents:

    • Aryl bromide (1.0 mmol)

    • Amine (1.2 mmol)

    • Palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 0.02 mmol, 2 mol%)

    • Base (e.g., NaOtBu, 1.4 mmol)

    • Solvent (e.g., Toluene, 5 mL)

  • Procedure:

    • In a glovebox, charge a dry vial with the aryl bromide, palladium pre-catalyst, and base.

    • Add the solvent, followed by the amine.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

    • Monitor the reaction progress by LC-MS or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Initial Screening cluster_2 Optimization Loop cluster_3 Final Protocol Setup 1. Define Substrates (Aryl Bromide & Coupling Partner) Catalyst_Selection 2. Select Pd Source & Ligand (e.g., Pd(OAc)₂, XPhos) Setup->Catalyst_Selection Condition_Selection 3. Choose Base & Solvent (e.g., K₂CO₃, Toluene) Catalyst_Selection->Condition_Selection Initial_Run 4. Run Initial Reaction (e.g., 2 mol% Pd, 90°C) Condition_Selection->Initial_Run Analysis 5. Analyze Conversion (TLC, GC-MS, LC-MS) Initial_Run->Analysis Low_Conversion Low Conversion? Analysis->Low_Conversion Troubleshoot 6. Troubleshoot (Increase Temp, Change Base/Solvent) Low_Conversion->Troubleshoot Yes Optimized_Conditions 8. Optimized Conditions Identified Low_Conversion->Optimized_Conditions No Vary_Loading 7. Vary Catalyst Loading (0.5% -> 1% -> 2% -> 5%) Troubleshoot->Vary_Loading Vary_Loading->Initial_Run Final_Protocol 9. Finalize Protocol Optimized_Conditions->Final_Protocol

Caption: Workflow for optimizing palladium catalyst loading.

Troubleshooting_Decision_Tree cluster_Catalyst Catalyst Issues cluster_Conditions Reaction Conditions cluster_Loading Catalyst Loading Start Low/No Conversion Check_Degassing Is the reaction properly degassed? Start->Check_Degassing Check_Catalyst_Quality Is the Pd source fresh and active? Check_Degassing->Check_Catalyst_Quality Yes Increase_Temp Increase Temperature Check_Degassing->Increase_Temp No Use_Precatalyst Consider using a stable precatalyst. Check_Catalyst_Quality->Use_Precatalyst No Check_Catalyst_Quality->Increase_Temp Yes Screen_Solvents Screen Solvents (Toluene, Dioxane, DMF) Increase_Temp->Screen_Solvents Screen_Bases Screen Bases (Carbonates, Phosphates, Alkoxides) Screen_Solvents->Screen_Bases Increase_Loading Increase Catalyst Loading (e.g., to 5 mol%) Screen_Bases->Increase_Loading

Caption: Troubleshooting decision tree for low conversion.

References

Overcoming challenges in the synthesis of trifluoromethylated aromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My reaction yield is low, or I'm observing no reaction. What are common causes and solutions?

Answer: Low or no yield is a frequent issue that can stem from several factors related to the reagents, catalyst, solvent, or substrate.

  • Reagent Quality and Handling:

    • Trifluoromethylating Reagent: The purity and stability of the trifluoromethylating agent are critical. For instance, the Ruppert-Prakash reagent (TMSCF₃) is sensitive to moisture.[1] Ensure you are using a fresh or properly stored batch. Some reagents, like Umemoto's or Togni's reagents, are more stable but can still degrade over time.[2][3] Consider purchasing a new bottle or verifying the purity of your current stock.

    • Initiator/Catalyst Inactivity: In reactions using initiators like TBAF or CsF with TMSCF₃, anhydrous conditions are crucial as these fluoride sources are highly sensitive to moisture.[1] For copper-catalyzed reactions, the choice of the copper source (e.g., CuI) and its oxidation state can be critical.[4][5] In photoredox catalysis, ensure your photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir complexes) has not decomposed.[2][6]

  • Reaction Conditions:

    • Solvent Effects: The choice of solvent can significantly impact reaction efficiency. For nucleophilic trifluoromethylation with TMSCF₃, polar aprotic solvents like DMF can accelerate the reaction and improve yields, especially with non-fluoride initiators like K₂CO₃.[1]

    • Temperature: Some trifluoromethylation reactions require elevated temperatures to proceed at a reasonable rate.[4] However, for photoredox-catalyzed reactions, ambient temperature is often sufficient.[2][6] If your reaction is sluggish, a modest increase in temperature might be beneficial, but be mindful of potential side reactions.

    • Atmosphere: Many trifluoromethylation reactions, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Reactivity:

    • Electronic Effects: The electronic nature of your aromatic substrate plays a significant role. Electron-rich arenes are generally more reactive in radical trifluoromethylation, while electron-deficient arenes may require different strategies.[6][7] For copper-catalyzed cross-coupling reactions, the nature of the leaving group (e.g., I > Br > Cl) on the aromatic ring is a key factor.[5]

    • Steric Hindrance: Sterically hindered substrates may react more slowly or require more forcing conditions.

Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer: Side product formation is a common challenge. Identifying the side products can provide clues for optimizing your reaction conditions.

  • Protodemetalation: In cross-coupling reactions involving arylboronic acids, protodemetalation (replacement of the boronic acid group with a hydrogen atom) can be a competing side reaction.[8] This can often be suppressed by ensuring strictly anhydrous conditions and using the appropriate base.

  • Formation of Regioisomers: Direct C-H trifluoromethylation of arenes can sometimes lead to a mixture of regioisomers.[5] The selectivity can be influenced by the directing group on the aromatic ring and the specific reaction mechanism (radical vs. electrophilic). Screening different catalysts or directing groups might be necessary to improve regioselectivity.

  • Silyl Enol Ether Formation: When working with enolizable ketones in nucleophilic trifluoromethylation reactions using TMSCF₃, the formation of a silyl enol ether byproduct can be a significant issue.[1] This occurs when the base promotes enolization over nucleophilic attack. Using a less basic initiator or a fluoride source that is a weaker base can help mitigate this problem.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for introducing a trifluoromethyl group onto an aromatic ring?

A1: There are several primary strategies for the synthesis of trifluoromethylated aromatic compounds:

  • Aromatic Coupling Reactions: These typically involve the cross-coupling of an aromatic compound (e.g., aryl halide or arylboronic acid) with a trifluoromethyl-metal complex, often using copper or palladium catalysts.[9]

  • Radical Trifluoromethylation: This approach utilizes a trifluoromethyl radical (•CF₃) as the reactive species. These reactions are often initiated by photoredox catalysis under mild conditions and are effective for the direct C-H trifluoromethylation of arenes and heteroarenes.[6][9]

  • Nucleophilic Trifluoromethylation: In this method, a nucleophilic "CF₃⁻" equivalent, such as the Ruppert-Prakash reagent (TMSCF₃), is used to attack an electrophilic carbon.[1][9]

  • Electrophilic Trifluoromethylation: This strategy employs an electrophilic "CF₃⁺" source, such as Umemoto's or Togni's reagents, to react with nucleophilic aromatic compounds.[9]

Q2: How do I choose the right trifluoromethylating reagent for my substrate?

A2: The choice of reagent depends on the nature of your substrate and the desired reaction pathway.

  • For electron-rich arenes , radical C-H trifluoromethylation using photoredox catalysis with reagents like CF₃SO₂Cl or Togni's reagent is often a good choice.[2][6]

  • For pre-functionalized arenes like aryl halides or boronic acids, copper-catalyzed cross-coupling reactions are very effective.[4][5]

  • For carbonyl compounds , nucleophilic trifluoromethylation with TMSCF₃ is a standard method.[1]

  • For activated arenes or heteroarenes , electrophilic trifluoromethylation with Togni's or Umemoto's reagents can be highly efficient.[3][10]

Q3: What are the key safety precautions to consider when working with trifluoromethylating reagents?

A3: Many trifluoromethylating reagents and the byproducts of these reactions can be hazardous.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Some reactions may generate pressure, so use appropriate reaction vessels.

  • Be aware of the specific hazards of each reagent by consulting its Safety Data Sheet (SDS). For example, fluoroform (CF₃H) is a potent greenhouse gas.[11]

Data Presentation

Table 1: Comparison of Common Trifluoromethylation Methods

MethodTypical SubstrateReagent ExamplesCatalyst/InitiatorAdvantagesCommon Challenges
Copper-Catalyzed Cross-Coupling Aryl Halides, Arylboronic AcidsTMSCF₃, CF₃CO₂NaCuI, Cu(OAc)₂High yields, good functional group tolerance.[4][5]Requires pre-functionalized arenes, can require high temperatures.[4]
Radical (Photoredox) C-H Trifluoromethylation Electron-rich Arenes, HeteroarenesCF₃SO₂Na, Togni's ReagentRu or Ir photocatalystsMild conditions, direct C-H functionalization.[2][6]Regioselectivity can be an issue, potential for side reactions.[5]
Nucleophilic Trifluoromethylation Aldehydes, Ketones, IminesTMSCF₃ (Ruppert-Prakash)TBAF, CsF, K₂CO₃Highly efficient for carbonyls.[1]Sensitive to moisture, side reactions with enolizable ketones.[1]
Electrophilic Trifluoromethylation Activated Arenes, Phenols, AnilinesTogni's Reagents, Umemoto's ReagentsOften catalyst-free or acid-catalyzedBroad substrate scope, stable reagents.[9][10]Reagents can be expensive.

Experimental Protocols

Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium fluoride (KF) (2.0 mmol)

  • Trifluoromethyltrimethylsilane (TMSCF₃) (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or oven-dried reaction tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the Schlenk flask, add the aryl iodide, CuI, and KF under an inert atmosphere.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add TMSCF₃ dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Photoredox-Catalyzed C-H Trifluoromethylation of an Arene

This protocol is a general guideline for a radical C-H trifluoromethylation.

Materials:

  • Arene (0.5 mmol)

  • Trifluoromethylsulfonyl chloride (CF₃SO₂Cl) (1.0 mmol)

  • fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (0.01 mmol, 2 mol%)

  • Anhydrous acetonitrile (MeCN) or other suitable solvent (5 mL)

  • Reaction vessel suitable for photochemistry (e.g., borosilicate glass vial)

  • Blue LED light source

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In the reaction vessel, dissolve the arene and the photocatalyst in the anhydrous solvent under an inert atmosphere.

  • Add the trifluoromethylating reagent.

  • Seal the vessel and place it in front of the blue LED light source with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the light source and concentrate the reaction mixture.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start_node Low/No Yield check_reagent Check Reagent Quality (Purity, Age, Storage) start_node->check_reagent check_conditions Verify Reaction Conditions (Temp, Solvent, Atmosphere) start_node->check_conditions check_catalyst Assess Catalyst/Initiator (Activity, Loading) start_node->check_catalyst reagent_ok Reagent OK check_reagent->reagent_ok Pass replace_reagent Replace Reagent check_reagent->replace_reagent Fail conditions_ok Conditions OK check_conditions->conditions_ok Pass optimize_conditions Optimize Conditions (e.g., change solvent, increase temp) check_conditions->optimize_conditions Fail catalyst_ok Catalyst OK check_catalyst->catalyst_ok Pass change_catalyst Change Catalyst/Initiator or Increase Loading check_catalyst->change_catalyst Fail reagent_ok->check_conditions conditions_ok->check_catalyst substrate_issue Consider Substrate Reactivity (Electronic/Steric Effects) catalyst_ok->substrate_issue

Caption: Troubleshooting workflow for low reaction yield.

Side_Reaction_Mitigation start_node Side Product Formation identify_side_product Identify Side Product (e.g., by NMR, GC-MS) start_node->identify_side_product protodemetalation Protodemetalation identify_side_product->protodemetalation regioisomers Regioisomers identify_side_product->regioisomers silyl_enol_ether Silyl Enol Ether identify_side_product->silyl_enol_ether solution1 Ensure Anhydrous Conditions Optimize Base protodemetalation->solution1 solution2 Screen Catalysts/Directing Groups Modify Reaction Mechanism regioisomers->solution2 solution3 Use Less Basic Initiator Change Fluoride Source silyl_enol_ether->solution3

Caption: Mitigation strategies for common side reactions.

References

Methods for removing impurities from crude 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2-Bromo-6-chloro-4-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 2-chloro-4-(trifluoromethyl)aniline.

  • Isomeric products: Positional isomers formed during bromination.

  • Over-brominated species: Di- or tri-brominated products.

  • Colored impurities: Often arise from oxidation or side reactions.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the impurity profile and the desired final purity. The two primary methods are:

  • Recrystallization: Effective for removing small amounts of impurities when a suitable solvent is found. It is generally a simpler and more scalable method.

  • Column Chromatography: Offers higher resolution for separating complex mixtures of impurities, especially isomers with similar polarities.[1]

Q3: My purified this compound is colored. How can I remove the color?

A3: Colored impurities are often due to trace amounts of oxidized species. These can sometimes be removed by:

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to the dissolved product during recrystallization, followed by hot filtration.

  • Short Plug of Silica Gel: Passing a solution of the compound through a small pad of silica gel using a non-polar eluent can effectively remove baseline impurities that are often colored.[1]

Q4: I am observing significant tailing/streaking of my compound during column chromatography. What is the cause and how can I fix it?

A4: The basic nature of the aniline functional group can cause strong interactions with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[1] To resolve this, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) to your mobile phase.[1] The TEA will neutralize the acidic sites on the silica, resulting in more symmetrical peaks.[1]

Troubleshooting Guides

Issue 1: Poor Separation of Impurities in Column Chromatography
Possible Cause Suggested Solution
Incorrect Mobile Phase Polarity Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.[1]
Column Overload The amount of crude material is too high for the column size. Use a larger diameter column or reduce the amount of sample loaded. A general guideline is a silica gel to crude product mass ratio of 50-100:1.[1]
Co-eluting Isomeric Impurities Consider using a different stationary phase like alumina or a phenyl-functionalized silica gel, which can offer different selectivity based on π-π interactions.[1] Alternatively, a very shallow gradient elution may improve separation.[1]
Issue 2: Low Yield After Recrystallization
Possible Cause Suggested Solution
Product is too soluble in the chosen solvent at low temperature. Screen for a different solvent or a solvent system (mixture of two or more solvents) where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Premature crystallization during hot filtration. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crashing out of solution.
Too much solvent was used for dissolution. Use the minimum amount of hot solvent required to fully dissolve the crude product.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, toluene, and mixtures thereof) at room and elevated temperatures to find a suitable solvent.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Use the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for anilines is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the mobile phase to prevent tailing.[1]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column. Ensure there are no cracks or air bubbles. Add a thin layer of sand on top of the silica bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is readily soluble in, like dichloromethane). For "dry loading," adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[1]

  • Elution: Begin elution with the mobile phase, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]

Quantitative Data Summary

The following table presents typical outcomes for the purification of anilines. Actual results will vary based on the specific impurity profile of the crude material.

Purification Method Typical Purity Typical Yield Notes
Recrystallization >98%60-85%Highly dependent on the choice of solvent and the nature of the impurities.
Column Chromatography >99%50-80%Yield can be lower due to product loss on the column, but purity is often higher.[2]

Visualizations

PurificationWorkflow Crude Crude Product Analysis Analyze Impurity Profile (TLC, NMR, etc.) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Minor Impurities Column Column Chromatography Analysis->Column Complex Mixture/ Isomers Pure Pure Product Recrystallization->Pure Successful Repurify Re-purify or Combine Methods Recrystallization->Repurify Purity Not Met Column->Pure Successful Column->Repurify Purity Not Met Repurify->Column TroubleshootingColumn cluster_0 Troubleshooting Column Chromatography Tailing Problem: Peak Tailing CauseTailing Cause: Acidic Silica Tailing->CauseTailing PoorSep Problem: Poor Separation CauseSep1 Cause: Wrong Eluent Polarity PoorSep->CauseSep1 CauseSep2 Cause: Column Overload PoorSep->CauseSep2 SolutionTailing Solution: Add Triethylamine (0.5-2%) to Eluent CauseTailing->SolutionTailing SolutionSep1 Solution: Optimize Eluent with TLC (Rf 0.2-0.3) CauseSep1->SolutionSep1 SolutionSep2 Solution: Reduce Sample Load or Use Larger Column CauseSep2->SolutionSep2

References

Technical Support Center: Scaling Up the Production of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis and scale-up of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a three-step process starting from 4-chloro-2-(trifluoromethyl)aniline. This method is favored for its control over regioselectivity and minimization of side products. The key steps are:

  • Protection of the amino group: The amino group of the starting material is protected, typically via acetylation with acetic anhydride, to form N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide. This deactivates the aromatic ring, preventing polybromination and directing the substitution.

  • Electrophilic Aromatic Bromination: The protected intermediate is then brominated at the position ortho to the activating acetamido group and meta to the deactivating trifluoromethyl and chloro groups.

  • Deprotection: The protecting acetyl group is removed by hydrolysis under acidic or basic conditions to yield the final product, this compound.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges include:

  • Controlling Regioselectivity: The starting aniline is highly activated, which can lead to the formation of multiple brominated isomers. The use of a protecting group on the amine is crucial for directing the bromination to the desired position.[1][2]

  • Avoiding Polybromination: The high reactivity of the aniline ring can result in the addition of more than one bromine atom. Careful control of stoichiometry and reaction conditions is necessary to achieve mono-bromination.[1][2]

  • Exothermic Reaction Control: The bromination of anilines is a highly exothermic process.[1] Inadequate temperature control, especially during scale-up, can lead to a runaway reaction, posing significant safety risks and promoting the formation of impurities.[3]

  • Impurity Profile Management: Common impurities include the starting material, other brominated isomers, and polybrominated species.[4] Effective purification methods are essential to achieve the desired product quality.

Q3: What are the recommended safety precautions when handling the reagents and performing this synthesis?

A3: Safety is paramount. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of corrosive and toxic vapors, especially bromine.

  • Handling Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care, and an appropriate quenching agent (e.g., sodium thiosulfate solution) should be readily available in case of spills.

  • Temperature Control: Due to the exothermic nature of the bromination step, it is critical to have an efficient cooling system and to add the brominating agent slowly to maintain temperature control. For larger scale reactions, a thorough thermal hazard assessment is recommended.[3]

  • Material Safety Data Sheets (MSDS): Review the MSDS for all reagents before starting any experimental work.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete Acetylation Before proceeding to bromination, confirm the complete conversion of the starting aniline to the acetanilide by TLC or LC-MS. If incomplete, extend the reaction time or use a slight excess of acetic anhydride.
Suboptimal Bromination Conditions Ensure the reaction temperature is maintained within the optimal range (typically 0-5 °C for bromination with Br₂). Verify the quality and stoichiometry of the brominating agent.
Inefficient Deprotection Monitor the hydrolysis step by TLC or LC-MS to ensure complete removal of the acetyl group. If the reaction stalls, consider increasing the concentration of the acid or base, or extending the reaction time.
Product Loss During Workup During aqueous washes, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Issue 2: Formation of Significant Impurities
Impurity Type Possible Cause Mitigation Strategy
Polybrominated Products Ineffective deactivation of the aniline by the protecting group. Excess brominating agent. Elevated reaction temperature.Ensure complete acetylation before bromination. Use no more than 1.05 equivalents of the brominating agent and add it dropwise. Maintain strict temperature control during the bromination step.
Isomeric Byproducts Insufficient directing effect of the protecting group.The acetylation of the amino group is the most effective way to direct the bromination to the desired ortho position. Ensure this step is complete.
Unreacted Starting Material Insufficient amount of brominating agent or incomplete reaction.Use a slight excess (1.05 eq) of the brominating agent. Monitor the reaction by TLC or LC-MS and ensure it goes to completion before workup.

Experimental Protocols

Synthesis of this compound

This is a representative multi-step protocol. Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Acetylation of 4-chloro-2-(trifluoromethyl)aniline

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide.

Step 2: Bromination of N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide (1.0 eq) from the previous step in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent from the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.

  • Proceed with the workup by adding water and extracting the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamide.

Step 3: Hydrolysis of N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamide

  • To the crude product from the previous step, add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 4-6 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Crystallization
  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., heptane, toluene, or a mixture of ethanol and water).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

Data Presentation

Table 1: Comparison of Brominating Agents for Aromatic Amines

Brominating AgentTypical ConditionsYield Range (%)SelectivityKey Advantages
Bromine (Br₂) with protecting group Acetic acid, 0-5 °C80-95Good to ExcellentHigh reactivity, cost-effective.
N-Bromosuccinimide (NBS) DMF or ACN, rt70-90High para-selectivity in polar solvents.[5]Solid, easier to handle than Br₂; selectivity can be tuned by solvent choice.[5]
H₂O₂-HBr system Aqueous medium, rt75-95GoodIn-situ generation of bromine, avoiding handling of liquid bromine.

Table 2: Typical Impurity Profile from GC-MS Analysis

ImpurityTypical Retention Time (relative)Potential Origin
4-chloro-2-(trifluoromethyl)aniline0.85Unreacted starting material
2,4-Dibromo-6-chloro-4-(trifluoromethyl)aniline1.15Over-bromination
Isomeric bromo-chloro-(trifluoromethyl)anilines0.95-1.05Non-regioselective bromination

Visualizations

Experimental Workflow

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis cluster_purification Step 4: Purification start 4-chloro-2-(trifluoromethyl)aniline react_acetylation React with Acetic Anhydride in Acetic Acid start->react_acetylation workup_acetylation Precipitate in Ice Water, Filter, and Dry react_acetylation->workup_acetylation product_acetylation N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide workup_acetylation->product_acetylation react_bromination Brominate with Br2 in Acetic Acid at 0-5 °C product_acetylation->react_bromination workup_bromination Quench, Extract, Wash, and Concentrate react_bromination->workup_bromination product_bromination Crude N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamide workup_bromination->product_bromination react_hydrolysis Reflux in EtOH/HCl product_bromination->react_hydrolysis workup_hydrolysis Neutralize, Extract, Wash, and Concentrate react_hydrolysis->workup_hydrolysis product_hydrolysis Crude this compound workup_hydrolysis->product_hydrolysis purify Crystallization product_hydrolysis->purify final_product Pure this compound purify->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Final Product check_acetylation Check Completion of Acetylation (Step 1) start->check_acetylation acetylation_incomplete Incomplete Acetylation check_acetylation->acetylation_incomplete No acetylation_ok Acetylation Complete check_acetylation->acetylation_ok Yes check_bromination Analyze Bromination Reaction (Step 2) acetylation_ok->check_bromination bromination_incomplete Incomplete Bromination check_bromination->bromination_incomplete Incomplete bromination_side_products Significant Side Products check_bromination->bromination_side_products Side Products bromination_ok Bromination Successful check_bromination->bromination_ok Complete check_hydrolysis Verify Deprotection (Step 3) bromination_ok->check_hydrolysis hydrolysis_incomplete Incomplete Hydrolysis check_hydrolysis->hydrolysis_incomplete No hydrolysis_ok Deprotection Complete check_hydrolysis->hydrolysis_ok Yes check_workup Review Workup and Purification hydrolysis_ok->check_workup workup_loss Product Loss During Extraction/Crystallization check_workup->workup_loss Yes

References

Validation & Comparative

2-Bromo-6-chloro-4-(trifluoromethyl)aniline vs. 4-bromo-2-chloro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[CITY, STATE] – [Date] – In a continuous effort to support the scientific community, this guide offers a detailed comparative analysis of two isomeric building blocks crucial for pharmaceutical and agrochemical research: 2-Bromo-6-chloro-4-(trifluoromethyl)aniline and 4-bromo-2-chloro-6-(trifluoromethyl)aniline. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties, synthetic accessibility, and reactivity profiles, supported by experimental data and detailed protocols.

The strategic placement of bromine, chlorine, and a trifluoromethyl group on the aniline scaffold provides multiple reactive sites for further molecular elaboration. Understanding the distinct properties and reactivity of each isomer is paramount for efficient and successful synthetic planning.

Physicochemical Properties: A Tale of Two Isomers

A summary of the key physicochemical properties of the two isomers is presented below. These properties influence their solubility, reactivity, and handling characteristics.

PropertyThis compound4-bromo-2-chloro-6-(trifluoromethyl)aniline
CAS Number 109919-26-8[1]870703-71-2
Molecular Formula C₇H₄BrClF₃NC₇H₄BrClF₃N
Molecular Weight 274.47 g/mol [1]274.47 g/mol
Melting Point 27-30 °CNot reported
Boiling Point Not reportedNot reported
Density Not reported1.769 g/mL at 25 °C
Refractive Index Not reportedn20/D 1.545

Synthetic Accessibility

Both isomers can be synthesized through multi-step sequences, often starting from commercially available trifluoromethylanilines. The synthetic strategies typically involve electrophilic halogenation, such as bromination and chlorination. The regioselectivity of these reactions is directed by the existing substituents on the aniline ring.

A general synthetic workflow for the preparation of such halogenated anilines is depicted below.

G start Substituted (Trifluoromethyl)aniline step1 Protection of Amino Group (e.g., Acetylation) start->step1 step2 Electrophilic Halogenation 1 (e.g., Bromination) step1->step2 step3 Electrophilic Halogenation 2 (e.g., Chlorination) step2->step3 step4 Deprotection of Amino Group (e.g., Hydrolysis) step3->step4 end_product Polysubstituted Aniline Derivative step4->end_product

General synthetic workflow for polysubstituted anilines.

Experimental Protocol: Synthesis of a Bromo-(trifluoromethyl)aniline Derivative

This protocol describes the synthesis of 4-bromo-3-(trifluoromethyl)aniline, which can be adapted for the synthesis of the target isomers with appropriate starting materials and reaction conditions.[2]

Materials:

  • 3-(Trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in DMF in a round-bottom flask.

  • In a separate flask, dissolve NBS (1.05 eq) in DMF.

  • Slowly add the NBS solution to the aniline solution at room temperature with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-bromo-3-(trifluoromethyl)aniline.

Expected Yield: 90-92%[2]

Reactivity and Performance in Key Cross-Coupling Reactions

The differential placement of the bromine and chlorine atoms on the aromatic ring significantly influences the reactivity of these isomers in common cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions due to its lower bond dissociation energy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of aryl halides in this reaction typically follows the order I > Br > OTf > Cl.[3] Consequently, the bromine atom in both isomers is expected to be the primary site of reaction under standard Suzuki-Miyaura conditions.

Suzuki_Coupling ArylHalide Aryl Halide (Isomer 1 or 2) CoupledProduct Coupled Product ArylHalide->CoupledProduct Suzuki-Miyaura Coupling BoronicAcid R-B(OH)₂ BoronicAcid->CoupledProduct PdCatalyst Pd Catalyst + Base PdCatalyst->CoupledProduct Buchwald_Hartwig ArylHalide Aryl Halide (Isomer 1 or 2) AminatedProduct Aminated Product ArylHalide->AminatedProduct Buchwald-Hartwig Amination Amine R₂NH Amine->AminatedProduct PdCatalyst Pd Catalyst + Ligand + Base PdCatalyst->AminatedProduct

References

A Comparative Guide to Alternative Reagents for the Synthesis of Trifluoromethyl-Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (–CF₃) group into aniline scaffolds is a paramount strategy in modern medicinal and agricultural chemistry. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of trifluoromethyl-substituted anilines has evolved from harsh classical methods to a diverse array of modern techniques employing specialized reagents. This guide provides an objective comparison of the performance of key alternative reagents for this critical transformation, supported by experimental data and detailed protocols.

Performance Comparison of Trifluoromethylating Reagents

The selection of an appropriate trifluoromethylating reagent is contingent upon the desired reactivity (electrophilic, nucleophilic, or radical), substrate scope, and reaction conditions. The following table summarizes the performance of prominent reagents in the synthesis of trifluoromethyl-substituted anilines.

Reagent ClassSpecific Reagent(s)Typical Reaction TypeTypical SubstratesReported YieldsKey AdvantagesKey Disadvantages
Electrophilic Umemoto's Reagents (I, II, IV)Electrophilic Aromatic SubstitutionElectron-rich anilinesGood to excellentHigh reactivity, stable solids[1][2]Can require harsh conditions, regioselectivity can be an issue
Togni's Reagents (I, II)Electrophilic Aromatic Substitution, Radical (under photoredox conditions)Free anilines, anilidesGood to excellent (up to 90%)[3][4]Versatile (electrophilic and radical pathways), commercially available[5][6]Can be expensive, Togni Reagent II is impact and friction sensitive[1]
Radical Precursor Langlois Reagent (CF₃SO₂Na)Radical Aromatic SubstitutionFree anilines (via nitrosoarenes), anilidesHigh (for N-trifluoromethylation step)[7]Inexpensive, bench-stable solid[7][8]Often requires an initiator (oxidant, light), indirect for anilines
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)Nucleophilic Aromatic Substitution (via in situ generated intermediates)Nitrosoarenes (precursors to anilines)GoodEffective for N-trifluoromethylationRequires a fluoride source for activation, moisture sensitive[9]

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the successful implementation of these synthetic methods. Below are representative protocols for key trifluoromethylation reactions of anilines.

Protocol 1: Nickel-Catalyzed C-H Trifluoromethylation of Free Anilines with Togni's Reagent[3]

This protocol describes a direct method for the trifluoromethylation of free anilines under mild, nickel-catalyzed conditions.

Materials:

  • Aniline substrate

  • Togni's Reagent II

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • 1,10-Phenanthroline (phen)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To an oven-dried reaction vial, add the aniline substrate (0.5 mmol), Togni's Reagent II (1.2 equiv.), Ni(acac)₂ (10 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add DMSO (2.0 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Visible-Light-Induced Radical Trifluoromethylation of Free Anilines with Togni's Reagent[4]

This method utilizes a photoredox catalyst to generate a trifluoromethyl radical from Togni's reagent for the C-H trifluoromethylation of anilines at room temperature.

Materials:

  • Aniline substrate

  • Togni's Reagent I

  • fac-Ir(ppy)₃ (photocatalyst)

  • Dimethylformamide (DMF)

  • Blue LEDs

Procedure:

  • In a reaction tube, dissolve the aniline substrate (0.2 mmol) and Togni's Reagent I (1.5 equiv.) in DMF (2.0 mL).

  • Add fac-Ir(ppy)₃ (1 mol%).

  • Seal the tube and irradiate with blue LEDs at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by preparative thin-layer chromatography.

Protocol 3: N-Trifluoromethylation of Nitrosoarenes using Langlois Reagent and Subsequent Reduction[7]

This two-step protocol provides access to N-trifluoromethyl anilines through the trifluoromethylation of nitrosoarenes followed by reduction.

Step A: N-Trifluoromethylation of Nitrosoarene

Materials:

  • Nitrosoarene substrate

  • Langlois Reagent (CF₃SO₂Na)

  • Copper(I) iodide (CuI)

  • tert-Butyl hydroperoxide (TBHP)

  • Hydroquinone

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the nitrosoarene (0.5 mmol) in MeCN (2.5 mL), add Langlois Reagent (2.0 equiv.), CuI (10 mol%), and hydroquinone (0.2 equiv.).

  • Add TBHP (2.0 equiv.) dropwise at room temperature.

  • Stir the mixture for 1 hour at room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate, dry the combined organic layers over magnesium sulfate, and concentrate.

  • Purify the crude N-trifluoromethyl hydroxylamine by column chromatography.

Step B: Reduction to N-Trifluoromethyl Aniline

Materials:

  • N-trifluoromethyl hydroxylamine from Step A

  • Zinc dust

  • Ammonium chloride

  • Methanol (MeOH)

Procedure:

  • Dissolve the N-trifluoromethyl hydroxylamine in MeOH.

  • Add zinc dust (5.0 equiv.) and a saturated aqueous solution of ammonium chloride.

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Extract the residue with ethyl acetate, wash with water, dry over sodium sulfate, and concentrate to yield the N-trifluoromethyl aniline.

Reaction Pathways and Mechanisms

The following diagrams illustrate the general signaling pathways and logical relationships for the different trifluoromethylation strategies.

Electrophilic_Trifluoromethylation Electrophilic Trifluoromethylation Pathway Aniline Aniline (Nucleophile) Intermediate Wheland Intermediate (Cationic Adduct) Aniline->Intermediate + 'CF3+' Reagent Electrophilic CF3 Reagent (e.g., Umemoto's, Togni's) Product Trifluoromethylated Aniline Intermediate->Product - H+

Caption: General mechanism for electrophilic aromatic trifluoromethylation of aniline.

Radical_Trifluoromethylation Radical Trifluoromethylation Pathway Reagent_Precursor Radical Precursor (e.g., Langlois, Togni's) CF3_Radical •CF3 Radical Reagent_Precursor->CF3_Radical Initiator Initiator (Oxidant / Light) Radical_Adduct Radical Adduct Aniline Aniline Aniline->Radical_Adduct + •CF3 Product Trifluoromethylated Aniline Radical_Adduct->Product Oxidation & -H+

Caption: General pathway for radical trifluoromethylation of aniline.

Photoredox_Catalysis_Workflow Photoredox Catalysis Workflow cluster_cycle Catalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light PC_reduced Reduced PC- PC_excited->PC_reduced SET with CF3 Reagent CF3_Radical •CF3 Radical PC_excited->CF3_Radical Generates PC_reduced->PC Regeneration PC_oxidized Oxidized PC+ CF3_Reagent CF3 Reagent (e.g., Togni's) Product Trifluoromethylated Aniline Aniline Aniline Aniline->Product + •CF3, then Oxidation

Caption: Experimental workflow for photoredox-catalyzed trifluoromethylation.

Conclusion

The synthesis of trifluoromethyl-substituted anilines is a dynamic field with a growing arsenal of reagents and methodologies. Electrophilic reagents like Umemoto's and Togni's reagents offer direct and high-yielding routes, particularly for electron-rich anilines. Radical-based methods, often employing the inexpensive Langlois reagent under photoredox or metal-catalyzed conditions, provide a complementary approach with a broad substrate scope. Nucleophilic strategies, while less direct for the C-H trifluoromethylation of anilines, are valuable for N-trifluoromethylation. The choice of reagent and method should be guided by factors such as substrate compatibility, desired regioselectivity, cost, and safety considerations. This guide provides a foundational understanding to aid researchers in navigating these choices for their specific synthetic challenges.

References

A Comparative Guide: Suzuki vs. Buchwald-Hartwig Coupling for 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthetic chemistry. The molecule 2-Bromo-6-chloro-4-(trifluoromethyl)aniline presents a valuable yet challenging substrate for cross-coupling reactions, offering two distinct halogen handles for diversification. This guide provides an objective comparison of two premier palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—for the selective functionalization of this substrate. While direct experimental data for this compound is not extensively available in the public domain, this comparison draws upon data from structurally analogous systems to provide insights into expected reactivity and optimal reaction conditions.

The key to selectively functionalizing this compound lies in exploiting the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is often the rate-determining step. The C-Br bond is generally weaker and more reactive than the C-Cl bond, allowing for chemoselective coupling at the bromine-bearing position under carefully controlled conditions.[1]

Performance Comparison: Suzuki vs. Buchwald-Hartwig Coupling

The choice between Suzuki and Buchwald-Hartwig coupling depends on the desired transformation: the formation of a new carbon-carbon bond (Suzuki) or a carbon-nitrogen bond (Buchwald-Hartwig). Both reactions have been extensively developed to tolerate a wide range of functional groups and can be performed with high efficiency.

Expected Reactivity and Chemoselectivity:

For this compound, it is anticipated that both Suzuki and Buchwald-Hartwig couplings can be performed selectively at the more reactive C-Br bond. The electron-withdrawing nature of the trifluoromethyl group and the ortho-chloro and amino substituents will influence the electronic properties of the aromatic ring and, consequently, the reaction kinetics. The sterically hindered nature of the ortho-positions to the amino group may also play a significant role in catalyst and ligand selection.

Below are comparative data tables derived from analogous substrates that can guide the optimization of these reactions for this compound.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Bromo-Aniline Derivatives
EntryAryl HalideCoupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12,4,6-TribromoanilinePhenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃ (2)DMF/H₂O80195 (mono-arylated)[2]
22,6-Dibromo-4-nitroaniline4-Methylphenylboronic acidPd(OAc)₂ (0.5)NoneK₂CO₃ (2)DMF/H₂O800.596 (bis-arylated)[3]

Note: The data in this table is for structurally similar polysubstituted anilines and serves as a starting point for optimization.

Table 2: Representative Buchwald-Hartwig Amination Conditions for Bromo-Aniline Derivatives
EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-24>95[4]
24-Bromo-3-(trifluoromethyl)anilineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11012-2485-95[4]
36-Bromo-2-chloroquinolineMorpholinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (1.4)Dioxane1001685[5]

Note: The data in this table is for a closely related substrate and a bromo-chloro heterocyclic system, providing guidance for the selective amination of this compound.

Experimental Protocols

The following are generalized experimental protocols for Suzuki and Buchwald-Hartwig reactions based on the analogous systems presented above. These should be adapted and optimized for the specific substrate and coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from methods used for the coupling of bromo-anilines.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Dimethylformamide (DMF) and Water (e.g., 10:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.2 mmol).

  • Add the palladium catalyst, Pd(OAc)₂ (0.02 mmol).

  • The vessel is sealed with a septum and purged with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture (e.g., 5 mL DMF and 0.5 mL water) via syringe.

  • The reaction mixture is heated to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of 4-Bromo-3-(trifluoromethyl)aniline.[4]

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 - 1.5 equivalents)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.1 equiv).

  • Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these complex reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Buchwald_Hartwig_Cycles cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle S_Pd0 Pd(0)L_n S_OA R-Pd(II)(X)L_n Oxidative Addition S_Pd0->S_OA R-X S_TM R-Pd(II)(R')L_n Transmetalation S_OA->S_TM R'-B(OR)₂ S_RE R-R' Reductive Elimination S_TM->S_RE S_RE->S_Pd0 B_Pd0 Pd(0)L_n B_OA Ar-Pd(II)(X)L_n Oxidative Addition B_Pd0->B_OA Ar-X B_Amine [Ar-Pd(II)(NHR'R'')L_n]X Amine Coordination B_OA->B_Amine HNR'R'' B_Deprot Ar-Pd(II)(NR'R'')L_n Deprotonation B_Amine->B_Deprot Base B_RE Ar-NR'R'' Reductive Elimination B_Deprot->B_RE B_RE->B_Pd0

Caption: Catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Combine Aryl Halide, Coupling Partner, Base setup->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Anhydrous Solvent catalyst->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Reaction Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for cross-coupling reactions.

References

Efficacy studies of herbicides derived from 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the pre-emergence herbicidal activities of novel pyrazole derivatives in comparison to the commercial standard, metolachlor, providing key efficacy data and insights into their mechanisms of action.

Herbicides derived from 2-Bromo-6-chloro-4-(trifluoromethyl)aniline represent a promising area of research for the development of new crop protection agents. This guide provides a comparative analysis of a novel class of these derivatives, N-(2,2,2)-trifluoroethylpyrazoles, against the widely used commercial herbicide, metolachlor. The focus is on pre-emergence herbicidal efficacy, supported by available experimental data.

Quantitative Efficacy Comparison

A key study by Ma et al. (2010) evaluated a series of novel N-(2,2,2)-trifluoroethylpyrazole derivatives for their pre-emergence herbicidal activity.[1] The findings indicated that several of these compounds exhibited significant herbicidal effects against both dicotyledonous and monocotyledonous weeds. Notably, compound 11a was identified as the most potent among the tested derivatives, demonstrating superior pre-emergence herbicidal activity in soil applications compared to metolachlor at a dosage of 150 g a.i. ha⁻¹ in greenhouse trials.[1][2] Furthermore, compound 11a displayed a comparable level of crop safety to maize as metolachlor.[1][2]

While the full quantitative data set from the original publication is not available, the following table summarizes the reported qualitative and semi-quantitative findings for key compounds from the study against a range of common weeds.

Compound Target Weeds Efficacy at 150 g a.i. ha⁻¹ (Pre-emergence) Crop Safety (Maize) Reference
Compound 11a Dicotyledonous & Monocotyledonous WeedsBetter than MetolachlorGood (Same as Metolachlor)[1][2]
Metolachlor Dicotyledonous & Monocotyledonous WeedsStandard EfficacyGood[1][2]
Compounds 10a-c, 11b-c Dicotyledonous & Monocotyledonous WeedsGood Herbicidal ActivityNot specified[1]

Experimental Protocols

The evaluation of pre-emergence herbicidal activity typically follows a standardized greenhouse bioassay protocol. The methodology outlined below is a representative protocol for such studies.

1. Soil Preparation and Potting:

  • A standardized soil mixture (e.g., sandy loam) is prepared and autoclaved to ensure uniformity and eliminate existing weed seeds.

  • The soil is then added to plastic pots (e.g., 10 cm diameter) with drainage holes.

2. Weed Seed Sowing:

  • Seeds of various monocotyledonous and dicotyledonous weed species are sown at a shallow and uniform depth in the soil of each pot.

3. Herbicide Application:

  • The test compounds (N-(2,2,2)-trifluoroethylpyrazole derivatives) and the reference herbicide (metolachlor) are formulated as emulsifiable concentrates or wettable powders.

  • These formulations are then diluted with water to achieve the desired application rate (e.g., 150 g a.i. ha⁻¹).

  • The herbicide solutions are sprayed evenly onto the soil surface of the seeded pots using a laboratory sprayer. Control pots are treated with a blank formulation lacking the active ingredient.

4. Greenhouse Incubation:

  • The treated pots are transferred to a greenhouse with controlled temperature (e.g., 25-30°C), humidity, and photoperiod (e.g., 14 hours light / 10 hours dark).

  • Pots are watered regularly to maintain adequate soil moisture for seed germination and plant growth.

5. Efficacy Assessment:

  • After a set period (e.g., 2-3 weeks), the herbicidal effect is visually assessed.

  • The percentage of weed control (inhibition) is determined by comparing the growth of weeds in the treated pots to the untreated control pots.

  • Crop safety is assessed by sowing crop seeds (e.g., maize) and evaluating any signs of phytotoxicity, such as stunting, chlorosis, or necrosis.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Growth cluster_assessment Assessment A Soil Sterilization & Potting B Weed Seed Sowing A->B D Spray Application to Soil Surface B->D C Herbicide Formulation C->D E Greenhouse Incubation (Controlled Environment) D->E F Visual Assessment of Weed Control (%) E->F G Crop Phytotoxicity Evaluation E->G

Experimental workflow for pre-emergence herbicide efficacy testing.

Mode of Action

The herbicidal activity of a compound is determined by its specific molecular target within the plant. The N-(2,2,2)-trifluoroethylpyrazole derivatives and metolachlor have distinct modes of action.

N-(2,2,2)-trifluoroethylpyrazole Derivatives (Probable Mode of Action):

While the precise mode of action for the N-(2,2,2)-trifluoroethylpyrazole derivatives studied by Ma et al. was not specified, many pyrazole-containing herbicides are known to inhibit pigment biosynthesis. A common target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of HPPD disrupts the synthesis of plastoquinone, a necessary cofactor for carotenoid biosynthesis. Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed, leading to bleaching and eventual death.

G cluster_pathway Pigment Biosynthesis Pathway cluster_herbicide Herbicide Action Tyr Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyr->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate PQ Plastoquinone HGA->PQ Carotenoids Carotenoids PQ->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Bleaching Bleaching & Cell Death Photosynthesis->Bleaching Herbicide Pyrazole Derivative Herbicide->HPPD Inhibition HPPD->HGA HPPD->Bleaching

Probable signaling pathway of pyrazole herbicides targeting the HPPD enzyme.

Metolachlor (Established Mode of Action):

Metolachlor is classified as a Group 15 herbicide and acts by inhibiting the synthesis of very long-chain fatty acids (VLCFAs). VLCFAs are essential components of cell membranes and the protective outer cuticle of plants. By blocking VLCFA synthesis, metolachlor disrupts cell division and growth, particularly in the emerging shoots of germinating weeds. This leads to the failure of the weed seedlings to emerge from the soil.

G cluster_pathway VLCFA Synthesis Pathway cluster_herbicide Herbicide Action AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA LCFA Long-Chain Fatty Acids (C16-C18) MalonylCoA->LCFA Elongase VLCFA Elongase Enzymes LCFA->Elongase VLCFA Very Long-Chain Fatty Acids (>C18) CellMembranes Cell Membranes & Cuticle VLCFA->CellMembranes CellDivision Cell Division & Shoot Elongation CellMembranes->CellDivision GrowthArrest Seedling Growth Arrest & Death CellDivision->GrowthArrest Herbicide Metolachlor Herbicide->Elongase Inhibition Elongase->VLCFA Elongase->GrowthArrest

Signaling pathway of Metolachlor inhibiting Very Long-Chain Fatty Acid (VLCFA) synthesis.

References

Comparative Analysis of the Biological Activity of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-bromo-6-chloro-4-(trifluoromethyl)aniline derivatives and related halogenated anilines. The information is compiled from recent studies and is intended to facilitate research and development in the fields of medicinal chemistry and pharmacology. This document summarizes key quantitative data, details experimental protocols for cited biological assays, and visualizes relevant pathways and workflows.

Antimicrobial and Antibiofilm Activity

Halogenated aniline derivatives have demonstrated significant potential as antimicrobial and antibiofilm agents. The strategic placement of halogen atoms can enhance the antimicrobial potency of the aniline scaffold.[1] Studies have shown that these compounds can be effective against a range of pathogens, including uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1][2][3]

The proposed mechanism of action for some halogenated anilines involves the inhibition of adenylate cyclase activity, which in turn affects microbial and biofilm formation.[1][2][3] Furthermore, 3D-QSAR analysis suggests that the electrostatic favorability at specific positions on the aniline ring is crucial for their bioactivity.[1][2][3]

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) and biofilm inhibition IC50 values for several halogenated aniline derivatives against various pathogens.

CompoundPathogen(s)MIC (µg/mL)Biofilm Inhibition IC50 (µg/mL)Reference
4-Bromo-3-chloroaniline (4B3CA)Uropathogenic E. coli (UPEC)20010[1][2][3]
3,5-Dibromoaniline (3,5-DBA)Uropathogenic E. coli (UPEC)10010[1][2][3]
4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus, Vibrio harveyi100Not Reported[4][5]
2-Iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus, Vibrio harveyi50Not Reported[4][5]

Anticancer Activity

Aniline derivatives are a cornerstone in the development of modern anticancer therapies.[6] Their versatility allows for the synthesis of compounds that can target various cellular mechanisms involved in cancer progression, such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[6][7][8] The inclusion of a trifluoromethyl group is a common strategy in drug design to enhance properties like metabolic stability and binding affinity.[9][10][11]

Quantitative Comparison of Anticancer Activity

The table below presents the half-maximal inhibitory concentration (IC50) values of representative aniline derivatives against different cancer cell lines.

CompoundTarget/Cell Line(s)IC50Assay TypeReference
2-Substituted aniline pyrimidine (Compound 18c)Mer Kinase18.5 nMKinase Assay[6]
2-Substituted aniline pyrimidine (Compound 18c)c-Met Kinase33.6 nMKinase Assay[8]
2-Substituted aniline pyrimidine (Compound 18c)HepG2, MDA-MB-231, HCT116 cancer cellsNot SpecifiedCCK8 Assay[8]
Quinazoline-chalcone (14g)K-562 (leukemia)0.622 µMGrowth Inhibition[12]
Pyrimidodiazepine (16c)Various (e.g., HCT-116, U251, LOX IMVI)Not SpecifiedCytotoxicity[12]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)NCI-60 panelMost ActiveAntiproliferative[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for key experiments cited in the evaluation of the biological activities of aniline derivatives.

Antimicrobial Assays

Minimum Inhibitory Concentration (MIC) Assay: The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antimicrobial effectiveness.

cluster_prep Preparation cluster_assay Assay cluster_results Results pathogen Pathogen Culture incubation Inoculate Microplate Wells pathogen->incubation compounds Serial Dilution of Test Compounds compounds->incubation incubation_step Incubate at 37°C for 18-24h incubation->incubation_step readout Visual Inspection for Turbidity incubation_step->readout mic_determination Determine MIC readout->mic_determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][5]

Anticancer Assays

MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

start Seed Cancer Cells in 96-well Plate adhere Incubate for 24h to Allow Adhesion start->adhere treat Treat Cells with Aniline Derivatives adhere->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT Solution to Each Well incubate_treat->add_mtt formazan Incubate for 2-4h (Formazan Formation by Viable Cells) add_mtt->formazan solubilize Add Solubilizing Agent (e.g., DMSO) formazan->solubilize read Measure Absorbance at ~570 nm solubilize->read

Workflow of the MTT Assay for assessing cell viability.

  • Cell Plating: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[6][13]

  • Compound Treatment: The cells are treated with various concentrations of the test aniline derivatives. Control wells receive only the vehicle (e.g., DMSO).[6][13]

  • Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.[6]

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.[6]

Signaling Pathways in Cancer

Several aniline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A notable example is the dual inhibition of Mer and c-Met kinases.[8]

cluster_receptor Receptor Tyrosine Kinases cluster_pathway Downstream Signaling cluster_outcome Cellular Response Mer Mer Kinase PI3K_Akt PI3K/Akt Pathway Mer->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Mer->RAS_MAPK cMet c-Met Kinase cMet->PI3K_Akt cMet->RAS_MAPK Aniline_Derivative 2-Substituted Aniline Pyrimidine Derivative Aniline_Derivative->Mer inhibition Aniline_Derivative->cMet inhibition Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Migration Cell Migration RAS_MAPK->Migration

Inhibition of Mer/c-Met signaling by aniline derivatives.

The diagram above illustrates how 2-substituted aniline pyrimidine derivatives can act as dual inhibitors of Mer and c-Met kinases. By blocking these upstream receptors, the derivatives can suppress downstream signaling pathways such as the PI3K/Akt and RAS/MAPK pathways, which are critical for cancer cell proliferation, survival, and migration.[8] This dual inhibitory action makes such compounds promising candidates for cancer therapy.

References

The Synthetic Chemist's Compass: A Cost-Effectiveness Guide to 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of pharmaceutical and agrochemical synthesis, the choice of starting materials is a critical determinant of a project's success, influencing not only the final yield and purity but also the overall cost-effectiveness. This guide provides a comprehensive comparison of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a versatile halogenated aniline, with alternative reagents in the synthesis of valuable chemical entities. Through an objective analysis of experimental data, cost of starting materials, and reaction pathways, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

At a Glance: Performance and Cost Comparison

To facilitate a clear and rapid comparison, the following tables summarize the key quantitative data for the synthesis of two commercially significant pyrazole derivatives: Fipronil (an insecticide) and Celecoxib (an anti-inflammatory drug). While the synthesis of Fipronil utilizes the structurally similar 2,6-dichloro-4-(trifluoromethyl)aniline, it serves as a strong comparative proxy for the reactivity and cost implications of using highly halogenated and trifluoromethylated anilines. The synthesis of Celecoxib is presented as a widely used alternative pathway to a pyrazole-containing Active Pharmaceutical Ingredient (API) that does not involve a pre-functionalized aniline of this type.

Table 1: Starting Material Cost Analysis

CompoundSupplier ExamplePrice (USD) per Gram
This compoundVSNCHEMRequest Quote
2,6-Dichloro-4-(trifluoromethyl)anilineSigma-Aldrich~$4.60 (for 5g)
p-ToluidineThermo Fisher Scientific~$0.07 (for 1000g)
Ethyl TrifluoroacetateSigma-Aldrich~$1.24 (for 25g)
4-Hydrazinobenzenesulfonamide HClTCI Chemicals~$1.24 (for 5g)

Note: Prices are approximate and subject to change based on supplier and quantity.

Table 2: Comparative Synthesis Data

Target Molecule & Synthetic RouteKey Starting MaterialsReported YieldKey AdvantagesKey Disadvantages
Fipronil (via 2,6-dichloro-4-(trifluoromethyl)aniline)2,6-dichloro-4-(trifluoromethyl)aniline, Ethyl 2,3-dicyanopropionate~85% (purified)[1]High yield, direct route to a complex molecule.Involves multiple steps and potentially hazardous reagents.
Celecoxib (via Claisen Condensation)p-Toluidine, Ethyl Trifluoroacetate, 4-Hydrazinobenzenesulfonamide HCl~90-93%High yield, well-established and scalable process.Multi-step synthesis with intermediate isolation.

In-Depth Analysis: Synthetic Pathways and Experimental Protocols

Pathway 1: Synthesis of Fipronil from a Halogenated Aniline Derivative

The synthesis of the potent insecticide Fipronil showcases the utility of highly functionalized anilines. The process begins with the diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline, followed by a reaction with ethyl 2,3-dicyanopropionate and subsequent cyclization to form the pyrazole core. The final step involves oxidation of a thioether to a sulfoxide.

Experimental Protocol: Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-pyrazole

  • Diazotization: 2,6-Dichloro-4-trifluoromethylaniline is diazotized using nitrosyl sulfuric acid in an acidic solvent.

  • Coupling and Cyclization: The resulting diazonium salt is then reacted with ethyl 2,3-dicyanopropionate. Subsequent treatment with ammonia facilitates the cyclization to the pyrazole derivative.[1]

  • Further Functionalization: The pyrazole intermediate undergoes further reactions to yield Fipronil.

This route, while involving multiple steps, demonstrates how a pre-functionalized aniline can be a key building block for complex heterocyclic systems. The high yield in the final oxidation step to Fipronil (around 90% for the crude product) underscores the efficiency of this pathway.[1]

Pathway 2: An Alternative Route to a Pyrazole API - The Synthesis of Celecoxib

A common and cost-effective method for synthesizing the anti-inflammatory drug Celecoxib involves a Claisen condensation followed by a cyclization reaction, starting from simple, readily available materials.

Experimental Protocol: Synthesis of Celecoxib

  • Claisen Condensation: 4-methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a base like sodium ethoxide to form the intermediate 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione. This step can achieve yields of up to 93%.

  • Cyclo-condensation: The resulting dione is then reacted with 4-sulfamidophenylhydrazine hydrochloride to form the pyrazole ring of Celecoxib.

This pathway highlights a different synthetic strategy where the complex aniline functionality is not pre-installed but is rather formed as part of the pyrazole ring construction.

Visualizing the Chemistry: Diagrams and Workflows

To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated.

Synthesis_of_Fipronil A 2,6-Dichloro-4-(trifluoromethyl)aniline B Diazonium Salt A->B Nitrosyl sulfuric acid C 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole B->C Ethyl 2,3-dicyanopropionate, NH3 D Fipronil C->D Oxidation (e.g., H2O2) Synthesis_of_Celecoxib cluster_0 Dione Formation cluster_1 Pyrazole Formation A p-Toluidine B 4-Methylacetophenone A->B Acylation D 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione B->D Claisen Condensation C Ethyl Trifluoroacetate C->D Claisen Condensation F Celecoxib D->F Cyclo-condensation E 4-Hydrazinobenzenesulfonamide HCl E->F Cyclo-condensation COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits Suzuki_Workflow Start Combine Aryl Halide, Boronic Acid, Base, and Solvent Degas Degas Mixture Start->Degas Add_Catalyst Add Palladium Catalyst and Ligand Degas->Add_Catalyst Heat Heat to Reaction Temperature Add_Catalyst->Heat Monitor Monitor Reaction (TLC, GC/MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (e.g., Chromatography) Workup->Purify End Characterize Final Product Purify->End

References

A Comparative Guide to the Purity Assessment of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a key intermediate in pharmaceutical synthesis. While specific validated methods for this compound are not extensively published, this document outlines a robust HPLC-UV methodology based on established principles for the analysis of halogenated anilines.[1][2][3] The guide also briefly discusses alternative and complementary analytical techniques to provide a broader context for purity and impurity profiling.

The methodologies described are intended to offer a strong foundation for developing and validating in-house analytical procedures for quality control and research applications.

Comparative Analysis of Analytical Techniques

The purity of this compound can be determined by several analytical methods. While HPLC is a primary tool for routine purity analysis and quantification, other techniques offer complementary information, particularly for impurity identification.

Analytical Technique Primary Use Advantages Limitations Typical Purity Determination
High-Performance Liquid Chromatography (HPLC) with UV Detection Quantitative purity analysis and impurity profiling.High resolution, excellent quantitative accuracy and precision, suitable for non-volatile and thermally labile compounds.[4][5]Requires reference standards for impurity identification and quantification.> 99% (by area normalization)
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities.High separation efficiency for volatile compounds, definitive identification of impurities via mass spectra.[5]Not suitable for non-volatile or thermally unstable compounds; may require derivatization for polar analytes like anilines.[2][3]> 98% (by area normalization)
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the main component and major impurities.Provides detailed structural information, can be quantitative (qNMR).[1][6]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Confirms structure, can quantify against an internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities and degradation products.Combines the separation power of HPLC with the identification capabilities of mass spectrometry.[7][8]Response factors can vary significantly, making it less accurate for quantification without specific standards.Primarily for identification; semi-quantitative at best without standards.

Detailed Experimental Protocol: HPLC-UV Method

This section details a standard reversed-phase HPLC method adaptable for the purity analysis of this compound.

1. Sample Preparation

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase (initial composition) to achieve a concentration of 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-20 min: 50% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25.1-30 min: Return to 50% B and equilibrate

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 30°C

  • Detection: UV at 254 nm.[1]

3. Data Analysis

  • Integrate the peak areas of the main component and all impurities in the chromatogram.

  • Calculate the purity of the sample using the area normalization method (assuming all components have a similar response factor at the detection wavelength).

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the HPLC analysis and a conceptual signaling pathway for method development.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

HPLC Experimental Workflow

Method_Development_Logic cluster_optimization Parameter Optimization start Define Analytical Goal (Purity Assessment) lit_review Literature Review (Halogenated Anilines) start->lit_review method_select Select Method (RP-HPLC) lit_review->method_select col_select Column Selection (C18) method_select->col_select mp_select Mobile Phase (ACN/H2O) col_select->mp_select grad_opt Gradient Optimization mp_select->grad_opt det_opt Detector Wavelength grad_opt->det_opt validation Method Validation det_opt->validation routine_analysis Routine Analysis validation->routine_analysis

Method Development Logic

References

A Comparative Guide to the Reactivity of Halogenated Anilines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of halogenated anilines in nucleophilic aromatic substitution (SNAr) reactions, supported by available experimental data. Understanding the relative reactivity of these key building blocks is crucial for reaction optimization, predicting reaction outcomes, and designing efficient synthetic routes in medicinal chemistry and materials science.

Factors Influencing Reactivity in SNAr Reactions

The reactivity of halogenated anilines in SNAr reactions is primarily governed by the nature of the halogen atom and the position of substituents on the aromatic ring. The generally accepted mechanism for SNAr is a two-step addition-elimination process.[1][2][3] The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2] The second step involves the departure of the halide ion to restore the aromaticity of the ring.[2]

A key factor influencing the rate of the initial nucleophilic attack is the electronegativity of the halogen substituent. A more electronegative halogen can better stabilize the negative charge in the transition state and the Meisenheimer intermediate through its inductive effect.[3] Consequently, the reactivity of aryl halides in SNAr reactions with activating groups (such as a nitro group) typically follows the order: F > Cl > Br > I.[4][5] This is in contrast to SN1 and SN2 reactions where the C-X bond strength is the dominant factor.[2]

The presence of electron-withdrawing groups (EWGs) ortho and/or para to the halogen leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[2][3] These groups delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.[1][3]

Quantitative Comparison of Reactivity

While the general trend in reactivity is well-established, obtaining a complete set of comparative quantitative data for a series of halogenated anilines under identical reaction conditions from a single study is challenging. However, data from a study on the reaction of para-substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in a 90:10 (v/v) MeOH–Me₂SO mixture at 25.0 °C provides a valuable insight into the relative reactivity of fluoro- and chloroanilines.

Halogenated Aniline (para-substituted)Second-Order Rate Constant (k₁) [M⁻¹s⁻¹]
p-Fluoroaniline0.045
p-Chloroaniline0.038
p-Iodoaniline0.042
Aniline (unsubstituted)0.056

Note: The data is extracted from a study by E. A. Castro, et al.[2] The absence of data for p-bromoaniline in this specific dataset is a limitation. The study also investigated other substituted anilines, and the reactivity was found to increase with the electron-donating ability of the substituent.[2]

Experimental Protocols

A general experimental protocol for determining the second-order rate constants for the reaction of halogenated anilines with a nucleophile is outlined below. This is a representative procedure and may require optimization for specific substrates and nucleophiles.

Objective: To determine the second-order rate constant for the SNAr reaction between a halogenated aniline and a nucleophile.

Materials:

  • Halogenated aniline (e.g., 4-fluoroaniline)

  • Nucleophile (e.g., piperidine)

  • Solvent (e.g., DMSO, acetonitrile)

  • Internal standard (for chromatographic analysis)

  • Thermostated reaction vessel

  • Analytical instrument (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Solution Preparation: Prepare stock solutions of the halogenated aniline, the nucleophile, and the internal standard in the chosen solvent at known concentrations.

  • Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of the halogenated aniline solution.

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the nucleophile solution to the reaction vessel. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the halogenated aniline to ensure pseudo-first-order kinetics.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid to neutralize an amine nucleophile).

  • Analysis: Analyze the quenched samples using a pre-calibrated analytical instrument (e.g., HPLC) to determine the concentration of the remaining halogenated aniline or the formed product.

  • Data Analysis: Plot the natural logarithm of the concentration of the halogenated aniline versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (kobs).

  • Calculation of Second-Order Rate Constant: The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess: k₂ = kobs / [Nucleophile].

Visualization of Reaction Mechanism

The following diagrams illustrate the key steps in the nucleophilic aromatic substitution (SNAr) of a para-halogenated aniline.

Caption: General workflow of the SNAr mechanism.

Meisenheimer_Stabilization Start p-nitrohaloaniline + Nu⁻ TS1 Transition State 1 Start->TS1 Rate-determining step (Nucleophilic Attack) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Fast (Leaving Group Departure) End Product + X⁻ TS2->End

References

Safety Operating Guide

Proper Disposal of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline (CAS Number: 109919-26-8). Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to ensure personal safety and environmental compliance. Due to the hazardous nature of this halogenated aniline derivative, it is imperative to follow the procedural, step-by-step guidance outlined below.

Summary of Disposal and Safety Parameters

The following table summarizes key disposal and safety information for this compound and structurally similar compounds. This data is provided for comparative purposes and to emphasize the hazardous nature of this chemical class.

ParameterThis compoundGeneral Halogenated Anilines
CAS Number 109919-26-8Varies
Hazard Class Skin Irritant 2, Eye Irritant 2, May cause respiratory irritation.[1]Often classified as toxic, irritant, and hazardous to the aquatic environment.
GHS Pictograms GHS07 (Exclamation Mark)[2]GHS06 (Skull and Crossbones), GHS07, GHS09 (Environment) are common.
Signal Word Warning[2]Danger or Warning
Disposal Method IncinerationHigh-temperature incineration with afterburner and scrubber.[3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.Chemical-resistant gloves, safety goggles with face shield, lab coat, and potentially respiratory protection.

Experimental Protocol for Disposal

The recommended method for the disposal of this compound is through a licensed hazardous waste management company. The primary technology used for the destruction of such halogenated organic compounds is high-temperature incineration. This process ensures the complete breakdown of the molecule into less harmful components.

Incineration Protocol (To be performed by a licensed facility):

  • Preparation: The waste material should be securely packaged in approved, labeled containers.

  • Combustion: The compound is introduced into a primary combustion chamber at temperatures typically exceeding 850°C.

  • Secondary Combustion (Afterburner): The gaseous products from the primary chamber are fed into a secondary chamber, or afterburner, at temperatures of 1100°C or higher to ensure the complete destruction of any persistent organic pollutants, such as dioxins and furans, that may form.[3]

  • Flue Gas Treatment (Scrubber): The hot gases from the afterburner are passed through a scrubbing system. This typically involves a quench to cool the gases, followed by treatment with alkaline solutions to neutralize acidic gases like hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF) that are formed during the combustion of this compound.

  • Emission Monitoring: Continuous monitoring of the incinerator's emissions is conducted to ensure compliance with environmental regulations.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound from the point of generation in the laboratory to its final destruction.

Disposal Workflow for this compound cluster_lab Laboratory Procedures cluster_disposal Professional Disposal A Waste Generation (e.g., unused reagent, contaminated materials) B Segregate as Halogenated Organic Waste A->B C Collect in a Designated, Labeled, and Sealed Hazardous Waste Container B->C D Store in a Secure, Ventilated, and Designated Hazardous Waste Accumulation Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Arrange for Waste Pickup and Transportation E->F G High-Temperature Incineration with Afterburner and Scrubber F->G H Final Destruction and Environmental Compliance G->H

Caption: A workflow diagram illustrating the proper disposal of this compound waste.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don personal protective equipment, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Dispose of Waste: Dispose of all contaminated materials through the hazardous waste disposal procedure outlined above.

Disclaimer: This information is intended as a guide and is based on the best available information for this compound and its analogs. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.